Product packaging for 5-Bromo-8-methylquinoline(Cat. No.:CAS No. 74316-55-5)

5-Bromo-8-methylquinoline

Cat. No.: B1275203
CAS No.: 74316-55-5
M. Wt: 222.08 g/mol
InChI Key: REIFWJGDIKRUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-8-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1275203 5-Bromo-8-methylquinoline CAS No. 74316-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFWJGDIKRUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405812
Record name 5-bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74316-55-5
Record name 5-bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-8-methylquinoline from 8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-8-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. The document details the direct bromination of 8-methylquinoline, presenting a robust experimental protocol, quantitative data, and a mechanistic pathway.

Introduction

This compound is a substituted quinoline derivative with significant potential in various research and development applications.[1] The quinoline scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a bromine atom at the 5-position and a methyl group at the 8-position creates a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex molecules.[1] This guide focuses on a reliable and efficient method for the preparation of this compound from the readily available starting material, 8-methylquinoline.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound from 8-methylquinoline is achieved through an electrophilic aromatic substitution (EAS) reaction. In this process, a bromine atom is introduced onto the quinoline ring. The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, with the aid of a catalyst like silver sulfate to facilitate the generation of the electrophilic bromine species.[1][2]

The following diagram illustrates the overall synthetic transformation:

G 8-methylquinoline 8-methylquinoline This compound This compound 8-methylquinoline->this compound Br2, Ag2SO4 H2SO4 (conc.) Room Temperature, 5h G cluster_reaction Reaction cluster_workup Work-up A Dissolve 8-methylquinoline in conc. H2SO4 B Add Ag2SO4 and Br2 A->B C Stir at RT for 5h B->C D Quench with ice water C->D E Filter precipitate D->E F Alkalize filtrate with Na2CO3 E->F G Extract with EtOAc (3x) F->G H Dry organic layer (Na2SO4) G->H I Concentrate under reduced pressure H->I J This compound (White Solid) I->J Purification G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Br2 + Ag+ Br2 + Ag+ Br-Br-Ag complex Br-Br-Ag complex Br2 + Ag+->Br-Br-Ag complex Br+ + AgBr Br+ + AgBr Br-Br-Ag complex->Br+ + AgBr 8-methylquinoline 8-methylquinoline Sigma Complex Resonance-stabilized carbocation 8-methylquinoline->Sigma Complex + Br+ This compound This compound Sigma Complex->this compound - H+

References

An In-Depth Technical Guide to 5-Bromo-8-methylquinoline: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a prominent feature in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant activities.[1][2] The strategic placement of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring system endows this compound with unique chemical reactivity and potential for the development of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and a detailed experimental protocol for its synthesis.

Chemical Properties and Structure

This compound is a solid at room temperature, appearing as a white to off-white substance.[3] Its core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the C5 position and a methyl group at the C8 position.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₈BrN[1][4]
Molecular Weight 222.08 g/mol [1][4]
CAS Number 74316-55-5[1][4]
Appearance White to off-white solid[3]
Boiling Point (Predicted) 315.7 ± 22.0 °C
Density (Predicted) 1.488 ± 0.06 g/cm³
Solubility Soluble in organic solvents like ethanol, chloroform, and dichloromethane. Slightly soluble in water.[2]
Chemical Structure

The structural formula of this compound is depicted below. The IUPAC name for this compound is this compound.[1]

Figure 1: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 8-methylquinoline.[1] A detailed experimental protocol for this synthesis is provided below.

Synthesis of this compound

This protocol details the bromination of 8-methylquinoline in the presence of concentrated sulfuric acid and silver sulfate.

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Ice

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 8-methylquinoline (0.3 M) in concentrated sulfuric acid.

  • To this solution, add silver sulfate (1.5 equivalents) and then slowly add bromine (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 5 hours.

  • After the reaction is complete, pour the mixture into ice water to quench the reaction.

  • Filter the mixture to remove the precipitate.

  • Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the final product, this compound, as a white solid.[3]

Expected Yield: Approximately 71%.[3]

Characterization: The product can be characterized by mass spectrometry. The expected m/z values are 222 and 224 [M+H]⁺.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 8-Methylquinoline 8-Methylquinoline Dissolve & Mix Dissolve & Mix 8-Methylquinoline->Dissolve & Mix Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Dissolve & Mix Ag2SO4 Ag2SO4 Ag2SO4->Dissolve & Mix Bromine Bromine Bromine->Dissolve & Mix Stir at RT (5h) Stir at RT (5h) Dissolve & Mix->Stir at RT (5h) Reaction Initiation Quench with Ice Water Quench with Ice Water Stir at RT (5h)->Quench with Ice Water Reaction Completion Filtration Filtration Quench with Ice Water->Filtration Alkalize (Na2CO3) Alkalize (Na2CO3) Filtration->Alkalize (Na2CO3) Extraction (EtOAc) Extraction (EtOAc) Alkalize (Na2CO3)->Extraction (EtOAc) Drying (Na2SO4) Drying (Na2SO4) Extraction (EtOAc)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration This compound This compound Concentration->this compound

References

An In-depth Technical Guide to 5-Bromo-8-methylquinoline (CAS: 74316-55-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound.[1] The quinoline scaffold is a prominent feature in numerous biologically active compounds and is a key building block in medicinal chemistry and materials science.[1][2] The presence of a bromine atom at the 5-position and a methyl group at the 8-position on the quinoline ring gives this compound unique physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the known properties of related quinoline derivatives.

Chemical and Physical Properties

PropertyValueSource
CAS Number 74316-55-5[1][3][4][5]
Molecular Formula C₁₀H₈BrN[1][5]
Molecular Weight 222.08 g/mol [1][6]
IUPAC Name This compound[1][6]
Appearance White solid[4]
Melting Point Not available[2][3]
Boiling Point Not available[3]
SMILES CC1=C2C(=C(C=C1)Br)C=CC=N2[1][6]
InChI InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3[1][6]
InChI Key REIFWJGDIKRUSB-UHFFFAOYSA-N[1][6]

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic bromination of 8-methylquinoline.[1] A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of 8-Methylquinoline

This protocol describes the synthesis of this compound from 8-methylquinoline.

Materials:

  • 8-Methylquinoline (0.3 M)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄) (1.5 equiv)

  • Bromine (Br₂) (1.0 equiv)

  • Ice water

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid.

  • To the solution, add silver sulfate (1.5 equiv) and bromine (1.0 equiv).

  • Stir the reaction mixture at room temperature for 5 hours.[4]

  • Quench the reaction by pouring the mixture into ice water.

  • Remove the resulting precipitate by filtration.

  • Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the final product.

Yield: 71%[4] Product: this compound as a white solid.[4] Characterization: Mass spectrum (ESI+) m/z: 222, 224 [M+H]⁺.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product R1 8-Methylquinoline P1 Dissolution & Reagent Addition R1->P1 R2 Conc. H₂SO₄ R2->P1 R3 Ag₂SO₄ R3->P1 R4 Bromine R4->P1 P2 Stir at RT for 5 hours P1->P2 P3 Quenching (Ice Water) P2->P3 P4 Filtration P3->P4 P5 Alkalization (Na₂CO₃) P4->P5 P6 Extraction (EtOAc) P5->P6 P7 Drying (Na₂SO₄) P6->P7 P8 Concentration P7->P8 Product This compound P8->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential for Further Synthesis

This compound is a versatile intermediate for further chemical synthesis. The quinoline ring system and the bromo-substituent are key reactive sites.

  • Substitution Reactions: The bromine atom at the 5-position can be substituted by various nucleophiles, allowing for the introduction of a wide range of functional groups and the creation of novel derivatives.

  • Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, which can be utilized to modify the electronic properties and reactivity of the molecule.

  • Cyclization Processes: The strategic placement of functional groups can facilitate intramolecular cyclization reactions to form more complex polycyclic structures.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives is well-known for a wide spectrum of biological activities.[1] This suggests that this compound and its derivatives are promising candidates for investigation in various therapeutic areas.

Anticancer Potential

Quinoline-based compounds have been extensively studied as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells. While no specific IC50 values for this compound have been reported, data from structurally related brominated quinoline and quinazolinone derivatives show cytotoxic activity against various cancer cell lines. For instance, some 8-bromo-6-methylquinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. It is plausible that derivatives of this compound could exhibit similar activities.

Antimicrobial Activity

The quinoline scaffold is a core component of several antibacterial and antifungal drugs. Quinolones, a class of synthetic broad-spectrum antibiotics, function by inhibiting bacterial DNA gyrase or topoisomerase IV. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, related quinoline-based compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. For example, some quinoline-based hydroxyimidazolium hybrids have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis.

Anti-inflammatory and Other Activities

Quinoline derivatives have also been investigated for their anti-inflammatory, antioxidant, and antimalarial properties.[1] The diverse biological profile of the quinoline nucleus makes this compound a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.

Potential Interaction with Cytochrome P450 Enzymes

Some studies on related compounds suggest that quinoline derivatives may act as inhibitors of cytochrome P450 (CYP) enzymes.[7][8] CYP enzymes play a crucial role in drug metabolism, and their inhibition can lead to drug-drug interactions. Further investigation into the interaction of this compound with CYP isozymes would be essential during any drug development program.

General Signaling Pathways Targeted by Quinoline Derivatives

The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound have not been elucidated, related compounds are known to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, as well as downstream signaling cascades like the PI3K/Akt pathway.[9]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->VEGFR2 Inhibition Quinoline->PI3K Inhibition

Caption: General signaling pathways potentially inhibited by quinoline derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its synthesis is straightforward, and its chemical structure offers multiple avenues for further modification. While specific biological data for this compound is currently sparse, the well-documented and diverse biological activities of the quinoline class of molecules provide a strong rationale for its further investigation as a scaffold for the discovery of new therapeutic agents. Researchers are encouraged to use the information provided in this guide as a foundation for their studies into the properties and applications of this compound and its derivatives.

References

Spectroscopic Profile of 5-Bromo-8-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Bromo-8-methylquinoline. The information presented herein is intended to support research and development activities by providing essential data for characterization, quality control, and further investigation of this molecule. This document includes experimental mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Electrospray Ionization (ESI). The data reveals the characteristic isotopic pattern of a monobrominated compound.

IonMass-to-Charge Ratio (m/z)Relative Abundance
[M+H]⁺222~100%
[M+H]⁺ (Isotope Peak)224~98%

Table 1: Experimental Mass Spectrometry Data for this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹H NMR data is predicted based on computational models and has not been experimentally verified. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.85Doublet of Doublets (dd)4.2, 1.7
H-37.55Doublet of Doublets (dd)8.4, 4.2
H-48.30Doublet of Doublets (dd)8.4, 1.7
H-67.80Doublet (d)7.8
H-77.45Doublet (d)7.8
-CH₃2.75Singlet (s)-

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹³C NMR data is predicted based on computational models and has not been experimentally verified. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150.5
C-3121.8
C-4135.0
C-4a128.5
C-5118.0
C-6132.0
C-7127.0
C-8145.0
C-8a147.5
-CH₃18.0

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃).

Predicted Infrared (IR) Spectroscopy

Disclaimer: The following IR data is based on characteristic vibrational frequencies for similar chemical structures and has not been experimentally verified for this specific compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
Aromatic C-H3100 - 3000Stretch
Methyl C-H2980 - 2870Stretch
Aromatic C=C1600 - 1450Stretch
C-N1350 - 1250Stretch
C-Br650 - 550Stretch
Aromatic C-H Bending (out-of-plane)900 - 675Bend

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These represent standard methodologies and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to an NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition (¹H NMR):

    • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Acquisition (¹³C NMR):

    • Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the number of scans (this will be significantly higher than for ¹H NMR, depending on the sample concentration, and may range from hundreds to thousands of scans).

    • Set the relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe and a suitable solvent if necessary.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking as needed.

    • After analysis, raise the press arm and carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Vial

  • Micropipette

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) suitable for direct infusion or LC-MS analysis.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibrant solution to ensure mass accuracy.

    • Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. These parameters may require optimization.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺).

    • Examine the isotopic pattern to confirm the presence of one bromine atom (characteristic ~1:1 ratio of peaks separated by 2 m/z units).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Sample Compound Synthesis & Purification MS Mass Spectrometry (MS) Sample->MS Molecular Weight & Formula IR Infrared (IR) Spectroscopy Sample->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Sample->NMR Connectivity & Environment Data_Analysis Data Analysis & Interpretation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of an organic compound.

5-Bromo-8-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of 5-Bromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the chemical properties, synthesis, and potential applications of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Core Molecular Data

This compound is a derivative of quinoline, characterized by a bromine substituent at the 5th position and a methyl group at the 8th position of the quinoline ring structure.[1] This specific arrangement of functional groups imparts unique chemical properties relevant for further synthetic modifications and biological activity studies.[1]

The fundamental quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈BrN[1][2]
Molecular Weight 222.08 g/mol [2]
CAS Number 74316-55-5[1][2]
IUPAC Name This compound[2]
Canonical SMILES CC1=C2C(=C(C=C1)Br)C=CC=N2[1]
InChI Key REIFWJGDIKRUSB-UHFFFAOYSA-N[1][2]

Synthesis Protocol: Bromination of 8-Methylquinoline

The synthesis of this compound can be achieved through the direct bromination of 8-methylquinoline. A detailed experimental protocol is outlined below.[3]

Objective: To synthesize this compound from 8-methylquinoline.

Materials:

  • 8-Methylquinoline (0.3 M)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄) (1.5 equiv)

  • Bromine (Br₂) (1.0 equiv)

  • Ice water

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 8-methylquinoline in concentrated H₂SO₄.

  • Addition of Reagents: Add Ag₂SO₄ (1.5 equivalents) and then bromine (1.0 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Quenching: Pour the reaction mixture into ice water to quench the reaction.

  • Filtration: Remove the resulting precipitate by filtration.

  • Neutralization: Alkalize the filtrate with a saturated aqueous solution of Na₂CO₃ until the pH is greater than 7.

  • Extraction: Extract the aqueous phase three times with EtOAc.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate the organic phase under reduced pressure to yield the final product, this compound.

Expected Outcome: The target product is obtained as a white solid with a reported yield of 71%.[3] Mass spectrometry analysis should show peaks at m/z 222 and 224, corresponding to [M+H]⁺.[3]

Visualized Experimental Workflow & Molecular Relationship

To clarify the synthesis process and the relationship between the compound's structure and its identifiers, the following diagrams are provided.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Product start Dissolve 8-Methylquinoline in conc. H₂SO₄ add_reagents Add Ag₂SO₄ and Br₂ start->add_reagents stir Stir at RT for 5h add_reagents->stir quench Quench with Ice Water stir->quench filter Filter Precipitate quench->filter neutralize Neutralize with Na₂CO₃ filter->neutralize extract Extract with EtOAc (3x) neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate product This compound (White Solid) concentrate->product

Caption: Synthesis workflow for this compound.

Molecular_Properties cluster_identifiers Identifiers cluster_structure Structural Information Compound This compound Formula Formula C₁₀H₈BrN Compound->Formula MW Molecular Weight 222.08 g/mol Compound->MW CAS CAS Number 74316-55-5 Compound->CAS SMILES SMILES CC1=C2C(=C(C=C1)Br)C=CC=N2 Compound->SMILES InChIKey InChIKey REIFWJGDIKRUSB-UHFFFAOYSA-N Compound->InChIKey

Caption: Key properties of this compound.

Applications and Biological Relevance

This compound serves as a valuable building block in synthetic organic chemistry.[1] As a quinoline derivative, it belongs to a class of compounds known for a wide spectrum of biological activities. Research into quinoline scaffolds has indicated potential for developing agents with antimicrobial, anti-inflammatory, and anticancer properties.[1] While the specific mechanisms of action for this compound are still a subject of investigation, its structure is a key scaffold for leads in drug discovery.[1] The bromine atom can be readily substituted by various nucleophiles, allowing for the creation of diverse chemical libraries for screening and development.[1]

References

Physical properties of 5-Bromo-8-methylquinoline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties and a detailed synthesis protocol for 5-Bromo-8-methylquinoline, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.

Core Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₈BrNPubChem
Molecular Weight 222.08 g/mol PubChem
Appearance White solidChemicalBook[1]
Melting Point Data not availableChemenu
Boiling Point Data not availableN/A
CAS Number 74316-55-5PubChem

Synthesis of this compound: An Experimental Protocol

A common method for the synthesis of this compound involves the bromination of 8-methylquinoline. The following protocol is based on established synthetic procedures.[1]

Materials and Reagents:
  • 8-Methylquinoline (0.3 M)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄) (1.5 equiv)

  • Bromine (Br₂) (1.0 equiv)

  • Ice water

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure:
  • Reaction Setup: Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid. To this solution, add silver sulfate (1.5 equiv) and bromine (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Quenching: Pour the reaction mixture into ice water to quench the reaction.

  • Filtration: Remove the resulting precipitate by filtration.

  • Neutralization: Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the target product, this compound, as a white solid.[1] The reported yield for this procedure is 71%.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up start 8-Methylquinoline in conc. H₂SO₄ reagents Add Ag₂SO₄ and Br₂ start->reagents stir Stir at RT for 5h reagents->stir quench Quench with ice water stir->quench filter Filter precipitate quench->filter neutralize Neutralize with Na₂CO₃ (aq) filter->neutralize extract Extract with EtOAc (3x) neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound (White Solid) concentrate->product Yield: 71%

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Solubility of 5-Bromo-8-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5-Bromo-8-methylquinoline

This compound is a quinoline derivative with the chemical formula C₁₀H₈BrN.[3][4] Its structure consists of a quinoline core, which is a fused bicyclic system of a benzene and a pyridine ring, substituted with a bromine atom at the 5-position and a methyl group at the 8-position.[1] Quinoline and its derivatives are known to exhibit a wide range of biological activities and are key scaffolds in the development of therapeutic agents.[5][6] The solubility of such compounds is a fundamental parameter that influences their behavior in both chemical reactions and biological systems.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible databases or literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

SolventMolar Solubility (mol/L)Solubility (g/L)Method of Determination
MethanolShake-Flask Method
EthanolShake-Flask Method
IsopropanolShake-Flask Method
AcetoneShake-Flask Method
Ethyl AcetateShake-Flask Method
TolueneShake-Flask Method
AcetonitrileShake-Flask Method
DichloromethaneShake-Flask Method
Dimethyl Sulfoxide (DMSO)Shake-Flask Method

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[7] An alternative, the isothermal saturation method, is also widely used.

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[8] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[9] It is crucial to perform this step at the same temperature as the equilibration to avoid any change in solubility.

  • Quantification:

    • Prepare a calibration curve by dissolving known concentrations of this compound in the same solvent.

    • Withdraw a precise aliquot of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[9]

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Isothermal Saturation Method

The isothermal method is another reliable technique for determining solubility. It involves maintaining a solid-liquid suspension at a constant temperature with agitation until equilibrium is achieved.

Procedure:

  • A suspension of the solid solute in the solvent is placed in a thermostatically controlled environment.

  • The mixture is stirred continuously for an extended period to ensure the establishment of equilibrium.

  • After reaching equilibrium, the phases are separated by filtration or centrifugation.

  • The concentration of the solute in the clear, saturated solution is then determined by a suitable analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Thermostatic shaker, 24-48h) A->B Agitation C 3. Phase Separation (Centrifugation/Filtration) B->C Saturated Solution D 4. Dilution of Supernatant C->D E 5. Analytical Quantification (e.g., HPLC-UV) D->E F 6. Data Analysis (Calculation of Solubility) E->F G Calibration Curve Preparation G->E

Caption: A generalized workflow for the experimental determination of compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. Adherence to the standardized shake-flask protocol will ensure the generation of high-quality, reproducible data essential for advancing pre-formulation and drug development activities. The provided templates and workflows serve as practical tools to aid in the systematic characterization of this compound.

References

An In-depth Technical Guide to 5-Bromo-8-methylquinoline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold itself is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds and functional materials.[1] The introduction of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring system imparts unique physicochemical properties to the molecule, making it a valuable intermediate in organic synthesis and a subject of interest for various research applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound.

Discovery and History

The specific historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available literature. Its history is intrinsically linked to the broader development of quinoline chemistry, which began with the isolation of quinoline from coal tar in the 1830s. The late 19th century saw the development of fundamental quinoline synthesis methods, such as the Skraup and Friedländer syntheses, which opened the door for the preparation of a vast number of substituted quinoline derivatives.

The synthesis of this compound is a more targeted modification of the 8-methylquinoline core. The ability to selectively introduce a bromine atom onto the quinoline ring is a key step. While the exact date of its first synthesis is not definitively cited in the searched literature, its preparation is a logical extension of the well-established electrophilic halogenation reactions of aromatic compounds, a field that saw significant advancements throughout the 20th century. Modern suppliers and chemical databases now routinely list this compound, indicating its established role as a research chemical and building block in synthetic chemistry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₈BrN[1][3]
Molecular Weight 222.08 g/mol [1][3]
CAS Number 74316-55-5[2][3]
Appearance White to off-white solid[2]
Melting Point Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Solubility Soluble in organic solvents such as ethyl acetate[2]
Mass Spectrum (ESI+) m/z: 222, 224 [M+H]⁺[2]

Experimental Protocols

The primary method for the synthesis of this compound is the direct bromination of 8-methylquinoline. A detailed experimental protocol based on available literature is provided below.[2]

Synthesis of this compound from 8-Methylquinoline

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Ice water

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid.

  • To this solution, add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Remove the resulting precipitate by filtration.

  • Alkalize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • The product, this compound, is obtained as a white solid with a reported yield of 71%.[2]

Chemical Reactions and Pathways

This compound can participate in a variety of chemical reactions, typical for halogenated quinoline derivatives. The bromine atom at the 5-position is a key functional group that can be displaced by nucleophiles, and the quinoline ring system can undergo further substitutions or modifications.

A general workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product 8-Methylquinoline 8-Methylquinoline Mixing Mixing 8-Methylquinoline->Mixing Bromine Bromine Bromine->Mixing H2SO4 H2SO4 H2SO4->Mixing Ag2SO4 Ag2SO4 Ag2SO4->Mixing Stirring_RT_5h Stirring @ RT 5 hours Mixing->Stirring_RT_5h Quenching Quenching (Ice Water) Stirring_RT_5h->Quenching Filtration Filtration Quenching->Filtration Neutralization Neutralization (Na2CO3) Filtration->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration This compound This compound Concentration->this compound

Caption: Experimental workflow for the synthesis of this compound.

The bromination reaction proceeds via an electrophilic aromatic substitution mechanism. The presence of the methyl group at the 8-position and the nitrogen atom in the quinoline ring influences the regioselectivity of the bromination, directing the incoming electrophile to the 5-position.

Bromination_Mechanism 8-Methylquinoline Intermediate Wheland Intermediate 8-Methylquinoline->Intermediate + Br⁺ Br2 Br-Br Ag+ Ag⁺ Ag+->Br2 activates AgBr AgBr This compound Intermediate->this compound - H⁺ H+ H⁺

Caption: Simplified reaction pathway for the bromination of 8-methylquinoline.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules for various applications, particularly in the fields of medicinal chemistry and materials science.[1]

Medicinal Chemistry and Drug Development

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] this compound is investigated as a key intermediate for the synthesis of novel therapeutic agents. The bromine atom can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Materials Science

The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of novel organic materials.[1] Derivatives of this compound can be explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The bromine atom provides a convenient point for polymerization or for linking the quinoline core to other functional moieties to create advanced materials with tailored properties.

Conclusion

This compound, while not having a widely celebrated history of discovery, is a fundamentally important substituted quinoline derivative. Its synthesis, primarily through the bromination of 8-methylquinoline, is a well-established process. The true value of this compound lies in its utility as a versatile intermediate for the creation of more complex molecules with potential applications in drug discovery and materials science. The presence of the bromine atom provides a reactive handle for a wide range of chemical transformations, making it a valuable tool for researchers and scientists in these fields. Further exploration of the derivatives of this compound is likely to yield novel compounds with significant biological and material properties.

References

Quantum Chemical Calculations for 5-Bromo-8-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 5-bromo-8-methylquinoline. As a significant heterocyclic compound, understanding its molecular characteristics is crucial for its potential applications in medicinal chemistry and materials science.[1] This document outlines a detailed computational methodology, presents representative data in a structured format, and visualizes key processes to facilitate comprehension and further research.

Disclaimer: The quantitative data presented in this guide, including optimized geometry, vibrational frequencies, and electronic properties, are hypothetical and representative of what would be expected from the described computational methods. They are provided for illustrative purposes to guide researchers in their own investigations.

Introduction to this compound and Computational Chemistry

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle.[1] The presence of a bromine atom and a methyl group on the quinoline scaffold significantly influences its chemical reactivity, biological activity, and physical properties.[1] Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that can be challenging to obtain through experimental means alone.[3][4] By simulating the molecular structure and electron distribution, DFT can predict geometric parameters, vibrational spectra (FT-IR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[2] This information is vital for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Experimental Protocols: Computational Methodology

The quantum chemical calculations outlined herein are based on a widely accepted methodology for organic molecules, employing Density Functional Theory.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.[5][6][7]

Computational Method:

  • Theory: Density Functional Theory (DFT)[2]

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is known for its balance of accuracy and computational efficiency for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

Calculation Steps:

  • Input Structure Generation: The initial 3D structure of this compound is constructed using a molecular builder and saved in a suitable format (e.g., .mol or .xyz). The IUPAC name for the molecule is this compound, and its molecular formula is C₁₀H₈BrN.[8][9]

  • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface. This step is crucial to obtain a stable, realistic molecular geometry. The optimization is performed without any symmetry constraints, and the convergence criteria are typically set to the software's default "tight" settings.

  • Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman vibrational spectra, including the frequencies, intensities, and normal modes of vibration.

  • Electronic Property Analysis: From the optimized structure, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The general workflow for these calculations is depicted in the diagram below.

G cluster_input 1. Input Preparation A Construct Initial 3D Structure of this compound B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Spectra) B->C Confirm Minimum Energy D Electronic Property Calculation (HOMO, LUMO, MEP) B->D Use Optimized Geometry E Optimized Molecular Geometry B->E F Predicted FT-IR & Raman Spectra C->F G Electronic Properties & Reactivity D->G

Figure 1: Workflow for Quantum Chemical Calculations

Results and Discussion

Molecular Structure

The molecular structure of this compound was optimized to its ground state geometry. The numbering of the atoms in the quinoline ring system is shown in the diagram below.

Figure 2: Molecular Structure of this compound

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in the following tables. These parameters provide a quantitative description of the molecule's three-dimensional shape.

Table 1: Selected Optimized Bond Lengths (Å)

BondLength (Å)BondLength (Å)
N1 - C21.315C5 - C61.370
C2 - C31.420C6 - C71.415
C3 - C41.365C7 - C81.375
C4 - C4a1.425C8 - C8a1.430
C4a - C51.410C5 - Br121.905
C4a - C8a1.428C8 - C111.510

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)

AngleValue (°)Dihedral AngleValue (°)
C2 - N1 - C8a117.5N1 - C2 - C3 - C40.5
N1 - C2 - C3123.0C4a - C5 - C6 - C7-0.2
C2 - C3 - C4119.5Br12 - C5 - C4a - C8a179.8
C3 - C4 - C4a120.5C11 - C8 - C8a - C4a-179.5
C4 - C4a - C5122.0C6 - C5 - Br12 - H-
C4a - C5 - C6118.0C7 - C8 - C11 - H160.5
Vibrational Analysis

The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra of this compound. The most significant vibrational modes and their assignments are summarized in Table 3. These theoretical spectra serve as a valuable reference for interpreting experimental spectroscopic data.

Table 3: Selected Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
3065MediumHighC-H stretching (aromatic)
2980LowMediumC-H stretching (methyl, asymmetric)
2935LowMediumC-H stretching (methyl, symmetric)
1610HighHighC=C stretching (quinoline ring)
1575HighMediumC=N stretching (quinoline ring)
1450MediumLowCH₃ asymmetric bending
1380MediumLowCH₃ symmetric bending (umbrella mode)
1250HighMediumIn-plane C-H bending
820HighLowOut-of-plane C-H bending
650MediumHighC-Br stretching
540LowMediumRing deformation
Electronic Properties

The analysis of the frontier molecular orbitals, HOMO and LUMO, is essential for understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and the resulting energy gap are key indicators of chemical stability and reactivity.

Table 4: Calculated Electronic Properties

PropertyValue (eV)
Energy of HOMO (E_HOMO)-6.25
Energy of LUMO (E_LUMO)-1.15
HOMO-LUMO Energy Gap (ΔE = E_LUMO - E_HOMO)5.10

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO electron densities (not shown) would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Conclusion

This technical guide has detailed a comprehensive computational approach for the theoretical investigation of this compound using Density Functional Theory. The provided methodology for geometry optimization, vibrational frequency analysis, and electronic property calculation serves as a robust framework for researchers. The representative data, presented in structured tables, offer valuable benchmarks for future experimental and computational studies. The visualization of the computational workflow and molecular structure aims to enhance the understanding of these theoretical methods. The insights gained from such quantum chemical calculations are invaluable for the rational design of novel derivatives of this compound with tailored properties for applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-8-methylquinoline as the aryl halide substrate. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and hetero-biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and powerful tool in drug discovery and development for the synthesis of complex molecules due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[1] The protocols and data presented herein provide a foundational guide for the synthesis of 5-aryl-8-methylquinoline derivatives, which are valuable scaffolds in the development of novel therapeutic agents.

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent system to yield the corresponding 5-aryl-8-methylquinoline.

Figure 1: General scheme of the Suzuki coupling reaction.

Illustrative Reaction Data

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid8-Phenyltetrahydroisoquinolin-4-one95
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)tetrahydroisoquinolin-4-one92
34-Chlorophenylboronic acid8-(4-Chlorophenyl)tetrahydroisoquinolin-4-one88
43-Thienylboronic acid8-(3-Thienyl)tetrahydroisoquinolin-4-one75
52-Naphthylboronic acid8-(2-Naphthyl)tetrahydroisoquinolin-4-one90

Data adapted from a study on a structurally similar 8-bromo-isoquinoline derivative. Yields are for illustrative purposes and may vary for this compound.

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv), and a base like potassium carbonate (K₂CO₃) (2.0 equiv).[2]

    • The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.[3]

  • Solvent Addition:

    • To the flask, add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe.[2] The solvent should be sufficiently deoxygenated to prevent catalyst degradation.[4]

  • Reaction Execution:

    • The reaction mixture is heated to a temperature between 80 °C and 100 °C with vigorous stirring.[2][3]

    • The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight (typically 12-24 hours).[1]

  • Workup:

    • Once the reaction is complete, as indicated by the consumption of the starting material, the mixture is allowed to cool to room temperature.[2]

    • The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate (3 x 50 mL).[2]

    • The combined organic layers are washed with water and then with a saturated brine solution to remove any residual inorganic salts.[1]

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-methylquinoline.[1]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 5-aryl-8-methylquinolines via the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Base inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify Pure 5-Aryl-8-methylquinoline Pure 5-Aryl-8-methylquinoline purify->Pure 5-Aryl-8-methylquinoline

Caption: A generalized workflow for the Suzuki coupling experiment.

References

5-Bromo-8-methylquinoline: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a halogenated quinoline derivative that serves as a valuable and versatile building block in the field of medicinal chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline ring provides strategic advantages for synthetic elaboration and modulation of physicochemical properties.

The bromine atom at the C5 position acts as a convenient synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile synthesis of libraries of 5-aryl or 5-heteroaryl-8-methylquinoline derivatives. The methyl group at the C8 position can influence the molecule's steric and electronic properties, which may contribute to enhanced binding affinity and selectivity for biological targets.[4]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential therapeutic agents, along with detailed experimental protocols for its synthesis, derivatization, and biological evaluation.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its functionalization at the C5 position. The carbon-bromine bond is amenable to a variety of transformations, enabling the introduction of diverse pharmacophores.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl compounds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which is a common strategy in the development of kinase inhibitors and other targeted therapies.

Nucleophilic Aromatic Substitution

While less common at the C5 position of the quinoline ring compared to the C2 or C4 positions, under specific conditions, the bromine atom can be displaced by strong nucleophiles to introduce amino, alkoxy, or thioether functionalities.

Therapeutic Potential and Biological Activities

Derivatives of this compound have been explored for a range of therapeutic applications, leveraging the broad bioactivity of the quinoline scaffold.

Anticancer Activity

Quinoline derivatives are known to target various signaling pathways implicated in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K)/Akt.[4] By designing derivatives of this compound that can interact with the ATP-binding sites of these kinases, it is possible to develop potent and selective anticancer agents. While specific IC50 data for derivatives of this compound are not extensively available in the public domain, the data for structurally related quinoline compounds serve as a strong rationale for its use in this area. For instance, various substituted 2-arylquinolines have shown selective anticancer properties.

Antibacterial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents, with fluoroquinolones being a prominent class of antibiotics. Derivatives of this compound can be synthesized and screened for their ability to inhibit bacterial growth. The introduction of different substituents at the 5-position can modulate the antibacterial spectrum and potency.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of bromo-substituted quinoline derivatives, which can serve as a benchmark for compounds synthesized from this compound.

Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
2-Aroylquinoline-5,8-dionesHCT116 (Colon Cancer)0.07[5]
2-Aroylquinoline-5,8-dionesKB (Oral Cancer)0.18[5]
Quinoline-Chalcone HybridsHepG2 (Liver Cancer)Low µM range[5]
2-Aminoimidazole-quinoline HybridsHCT-116 (Colon Cancer)Strong Activity[5]
2-Aminoimidazole-quinoline HybridsDLD-1 (Colon Cancer)Strong Activity[5]

Table 2: Antibacterial Activity of Bromo-quinoline Derivatives

Compound ClassBacterial StrainMIC (mg/mL)Reference
Brominated Quinoline Amino Acid DerivativeP. aeruginosa1.25[1]
Brominated Quinoline Amino Acid DerivativeE. coli1.25[1]
Brominated Quinoline Amino Acid DerivativeS. aureus0.31 - 0.62[1]
Brominated Quinoline Amino Acid DerivativeB. subtilis2.5[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical bromination of 8-methylquinoline.

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Ice

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-Methylquinoline (0.3 M) in concentrated H₂SO₄.

  • Add Ag₂SO₄ (1.5 equivalents) and bromine (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.[6]

  • Quench the reaction by pouring it into ice water.

  • Remove any precipitate by filtration.

  • Alkalize the filtrate with a saturated aqueous solution of Na₂CO₃ until the pH is greater than 7.

  • Extract the aqueous phase three times with EtOAc.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to afford the target product, this compound.[6] A yield of 71% has been reported for this reaction.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the synthesis of 5-aryl-8-methylquinoline derivatives.

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-8-methylquinoline derivative.[4]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized 5-substituted-8-methylquinoline derivatives

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Synthesized 5-substituted-8-methylquinoline derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations

experimental_workflow start This compound (Building Block) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki snar Nucleophilic Aromatic Substitution start->snar derivatives Library of 5-Substituted-8-methylquinoline Derivatives suzuki->derivatives snar->derivatives bioassay Biological Evaluation derivatives->bioassay anticancer Anticancer Assays (e.g., MTT) bioassay->anticancer antibacterial Antibacterial Assays (e.g., MIC) bioassay->antibacterial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antibacterial->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Derivative Quinoline-Based Inhibitor (from this compound) Quinoline_Derivative->EGFR Inhibits Quinoline_Derivative->VEGFR Inhibits Quinoline_Derivative->PI3K Inhibits

Caption: Potential inhibition of cancer signaling pathways by quinoline derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential anticancer agents utilizing 5-Bromo-8-methylquinoline as a versatile starting material. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the construction of diverse molecular scaffolds. This document is intended to serve as a foundational resource for the development of new therapeutic compounds.

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] The presence of a bromine atom at the 5-position of the 8-methylquinoline core provides a reactive handle for introducing a wide array of chemical diversity through modern synthetic methodologies. This allows for the systematic exploration of the chemical space to identify novel compounds with potent and selective anticancer activity.

Key Synthetic Strategies

The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them ideal for the synthesis of compound libraries for high-throughput screening. The three key transformations highlighted in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce various aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the creation of carbon-carbon triple bonds, introducing alkynyl groups that can serve as pharmacophores or be further elaborated.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of diverse anticancer candidates from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-8-methylquinolines

This protocol outlines the synthesis of 5-aryl-8-methylquinoline derivatives. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and introducing diverse aromatic systems.[2]

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-8-methylquinoline derivative.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-8-methylquinolines

This protocol describes the synthesis of 5-alkynyl-8-methylquinoline derivatives. The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[3]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., tetrahydrofuran, N,N-dimethylformamide)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) salt (0.02-0.1 equivalents).

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-8-methylquinoline derivative.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-8-methylquinolines

This protocol details the synthesis of 5-amino-8-methylquinoline derivatives. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, Johnphos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to a temperature between 80°C and 110°C.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-8-methylquinoline derivative.

Data on Anticancer Activity of Related Quinoline Derivatives

While specific anticancer activity data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the activity of structurally related brominated quinoline compounds against various cancer cell lines. This data serves as a valuable benchmark for newly synthesized compounds.[1]

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6,8-dibromo-4(3H)quinazolinone derivative XIIIbMCF-71.7 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivative IXMCF-71.8 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivative XIVdMCF-71.83 µg/mLDoxorubicinNot specified
6-Bromo quinazoline derivative 8aMCF-715.85 ± 3.32ErlotinibNot specified
6-Bromo quinazoline derivative 8aSW48017.85 ± 0.92ErlotinibNot specified
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)Not specified
5,7-Dibromo-8-hydroxyquinolineA54912.3 ± 0.8Cisplatin10.2 ± 0.5
5,7-Dibromo-8-hydroxyquinolineHeLa10.5 ± 0.6Cisplatin9.8 ± 0.4
5,7-Dibromo-8-hydroxyquinolineHT2915.1 ± 1.15-Fluorouracil18.4 ± 1.3

Experimental and Logical Workflows

The following diagrams illustrate the general synthetic workflow and the process for evaluating the anticancer activity of the synthesized compounds.

G cluster_synthesis Synthesis Workflow This compound This compound Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling This compound->Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Suzuki-Miyaura Palladium-Catalyzed Cross-Coupling->Suzuki-Miyaura Sonogashira Sonogashira Palladium-Catalyzed Cross-Coupling->Sonogashira Buchwald-Hartwig Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling->Buchwald-Hartwig Purification Purification Suzuki-Miyaura->Purification Sonogashira->Purification Buchwald-Hartwig->Purification Characterization Characterization Purification->Characterization Novel Quinoline Derivatives Novel Quinoline Derivatives Characterization->Novel Quinoline Derivatives

Caption: General synthetic workflow for the preparation of novel anticancer agents.

G cluster_screening In Vitro Cytotoxicity Screening Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.[1]

Targeted Signaling Pathways

Quinoline-based anticancer agents have been shown to exert their therapeutic effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The derivatives synthesized from this compound could potentially target one or more of these pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. Many quinoline derivatives have been developed as EGFR inhibitors.[6]

G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[6]

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have been identified as potent VEGFR-2 inhibitors.[6]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Quinoline Derivative Quinoline Derivative Quinoline Derivative->VEGFR-2

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.[6]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development.[6]

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[6]

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel anticancer agents. The strategic application of palladium-catalyzed cross-coupling reactions allows for the creation of a diverse library of derivatives. By leveraging the provided protocols and understanding the potential biological targets, researchers can efficiently explore the therapeutic potential of this chemical scaffold in the ongoing effort to develop more effective cancer therapies.

References

Application Notes and Protocols for the Preparation of Antimicrobial Derivatives of 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential antimicrobial evaluation of novel derivatives based on the 5-Bromo-8-methylquinoline scaffold. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The strategic modification of the this compound core through the introduction of various functional groups via modern synthetic methodologies can lead to the discovery of new potent antimicrobial agents.

Introduction

The core structure of this compound offers a versatile platform for medicinal chemistry exploration. The bromine atom at the 5-position is amenable to substitution reactions, allowing for the introduction of a diverse range of substituents.[2] This document outlines the synthesis of the starting material and provides detailed protocols for the preparation of 5-amino, 5-aryl, and 5-thio derivatives. Additionally, it includes a summary of reported antimicrobial activities for structurally related quinoline compounds to guide the evaluation of newly synthesized molecules.

Data Presentation: Antimicrobial Activity of Substituted Quinolines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted quinoline derivatives against a range of microbial strains. This data, gathered from existing literature, can serve as a benchmark for assessing the antimicrobial potential of newly synthesized this compound derivatives.

Compound TypeDerivativeTest OrganismMIC (µg/mL)Reference
Amino-Substituted Quinolines 5-Amino-8-hydroxyquinolineStaphylococcus aureus-[1]
Escherichia coli-[1]
8-Aminoquinoline-Uracil Copper ComplexPlesiomonas shigelloides256[3]
Shigella dysenteriae>256[3]
Aryl-Substituted Quinolines 5-(Aryl/Heteroaryl)amino-4-quinoloneStaphylococcus aureus (MRSA)0.25 - >16[4]
Thio-Substituted Quinolines Quinoline-based ThiosemicarbazideMycobacterium tuberculosis H37Rv6.25 - 200 (µM)[5]
Candida albicans31.25 - 250[5]
Staphylococcus aureus250[5]

Experimental Protocols

Synthesis of Starting Material: this compound

This protocol describes the bromination of 8-methylquinoline to yield the starting material, this compound.

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-methylquinoline (0.3 M) in concentrated H₂SO₄.

  • To the solution, add Ag₂SO₄ (1.5 equivalents) and bromine (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Filter the mixture to remove the precipitate.

  • Alkalize the filtrate with a saturated aqueous Na₂CO₃ solution until the pH is greater than 7.

  • Extract the aqueous phase three times with EtOAc.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain this compound as a white solid (yield: 71%).[6]

Characterization:

  • Mass Spectrum (ESI+): m/z 222, 224 [M+H]⁺.[6]

Synthesis of 5-Amino-8-methylquinoline Derivatives via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound with various primary and secondary amines. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., BINAP, S-Phos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 5-Aryl-8-methylquinoline Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 5-aryl-8-methylquinoline derivatives through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for forming C-C bonds.

Materials:

  • This compound

  • Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (2-5 mol%), and the base (2.0 mmol).

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: 8-Methylquinoline synthesis_bromo Synthesis of This compound start->synthesis_bromo derivatization Derivatization Reactions synthesis_bromo->derivatization buchwald Buchwald-Hartwig Amination derivatization->buchwald Amines suzuki Suzuki-Miyaura Coupling derivatization->suzuki Boronic Acids purification Purification and Characterization buchwald->purification suzuki->purification antimicrobial_testing Antimicrobial Activity Testing purification->antimicrobial_testing end End: Novel Antimicrobial Derivatives antimicrobial_testing->end

Caption: General workflow for the synthesis and evaluation of antimicrobial this compound derivatives.

Proposed Antimicrobial Signaling Pathway

signaling_pathway cluster_bacterium Bacterial Cell drug Quinoline Derivative cell_wall Bacterial Cell Wall drug->cell_wall Penetration dna_gyrase DNA Gyrase (Topoisomerase II) drug->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Relaxation of supercoiled DNA cell_division Cell Division topoisomerase_iv->cell_division Decatenation of daughter chromosomes dna_replication->cell_division cell_death Bacterial Cell Death dna_replication->cell_death Blockage cell_division->cell_death Blockage

Caption: Proposed mechanism of action for quinolone antibiotics, involving the inhibition of DNA gyrase and topoisomerase IV.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The functionalization of the quinoline scaffold is a key strategy in the development of novel therapeutic agents. 5-Bromo-8-methylquinoline is a versatile starting material for the synthesis of new chemical entities due to the presence of a reactive bromine atom, which can be readily functionalized through various cross-coupling reactions.[1] This document provides detailed protocols for the synthesis of potential anti-inflammatory compounds derived from this compound, focusing on palladium-catalyzed cross-coupling reactions.

Synthetic Strategies

The bromine atom at the 5-position of this compound serves as a key handle for introducing diverse chemical moieties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds.[4][5] These reactions are widely used in pharmaceutical synthesis to construct complex molecular architectures from readily available building blocks.[6][7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl compounds, a common motif in bioactive molecules.[8][9][10] By coupling this compound with various arylboronic acids, a library of 5-aryl-8-methylquinolines can be generated for screening as potential anti-inflammatory agents.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][11][12] This reaction is instrumental in the synthesis of arylalkynes, which can serve as key intermediates for further transformations or as bioactive compounds themselves. The introduction of an alkynyl group at the 5-position of the quinoline ring can significantly influence the compound's biological activity.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of 5-substituted-8-methylquinoline derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 5-Aryl-8-methylquinoline via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram of Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Pd(OAc)2, PPh3 - K2CO3 inert_atm Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm Evacuate & Backfill solvent Add degassed Dioxane/Water inert_atm->solvent heating Heat to 90 °C Stir for 12-24h solvent->heating monitoring Monitor by TLC heating->monitoring extraction Cool, Dilute with Water Extract with Ethyl Acetate monitoring->extraction washing Wash with Brine Dry over Na2SO4 extraction->washing concentration Concentrate in vacuo washing->concentration purification Column Chromatography concentration->purification Final Product\n(5-Aryl-8-methylquinoline) Final Product (5-Aryl-8-methylquinoline) purification->Final Product\n(5-Aryl-8-methylquinoline)

Caption: Experimental workflow for the synthesis of 5-Aryl-8-methylquinoline via Suzuki-Miyaura coupling.

Protocol 2: Synthesis of 5-Alkynyl-8-methylquinoline via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (10 mL) and triethylamine (3 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables present hypothetical data for newly synthesized 5-substituted-8-methylquinoline derivatives. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Synthesis of 5-Aryl-8-methylquinoline Derivatives

Compound IDArylboronic AcidYield (%)
1a Phenylboronic acid85
1b 4-Methoxyphenylboronic acid82
1c 3-Fluorophenylboronic acid78
1d 2-Thiopheneboronic acid75

Table 2: In Vitro Anti-inflammatory Activity of 5-Aryl-8-methylquinoline Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1a 15.21.88.4
1b 12.50.913.9
1c 20.12.58.0
1d 18.71.512.5
Celecoxib >1000.04>2500

Signaling Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.

Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_effects Physiological Effects stimuli Pathogens, Injury pla2 Phospholipase A2 stimuli->pla2 Activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Hydrolysis by PLA2 pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins thromboxanes Thromboxanes cox1->thromboxanes cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi GI Mucosal Protection prostaglandins->gi platelet Platelet Aggregation thromboxanes->platelet inhibitor 5-Aryl-8-methylquinoline (Potential Inhibitor) inhibitor->cox2 Inhibits

Caption: Simplified diagram of the cyclooxygenase (COX) signaling pathway in inflammation.

Conclusion

This compound is a promising scaffold for the development of novel anti-inflammatory agents. The synthetic protocols provided herein, utilizing robust palladium-catalyzed cross-coupling reactions, offer a clear pathway for the generation of diverse libraries of 5-substituted-8-methylquinoline derivatives. The presented data tables and diagrams serve as a template for organizing and presenting research findings in a clear and concise manner for the scientific community. Further screening and optimization of these synthesized compounds could lead to the discovery of potent and selective anti-inflammatory drug candidates.

References

Application of 5-Bromo-8-methylquinoline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a versatile heterocyclic compound that holds significant promise as a foundational building block in the field of materials science.[1] Its unique bifunctional nature, featuring a reactive bromine atom at the 5-position and a methyl group at the 8-position, allows for tailored molecular engineering. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2][3] Simultaneously, the 8-methyl group can be utilized for further functionalization or to modulate the steric and electronic properties of the resulting materials. These characteristics make this compound an attractive precursor for the synthesis of novel organic electronic materials, fluorescent sensors, and specialized ligands for catalysis.

Primary Applications in Materials Science

The strategic placement of the bromo and methyl groups on the quinoline scaffold allows for the development of materials with tailored optoelectronic and chemical properties. Key application areas include:

  • Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are well-established as robust electron-transporting and emissive materials in OLEDs.[4][5][6][7] By functionalizing the 5-position of this compound with various aromatic moieties through Suzuki coupling, it is possible to synthesize novel host and emitter materials with tunable emission colors, high quantum efficiencies, and improved thermal stability. The 8-methyl group can help to prevent intermolecular aggregation, which often leads to luminescence quenching.

  • Fluorescent Chemosensors: The quinoline core is a known fluorophore, and its derivatives have been successfully employed as chemosensors for the detection of metal ions.[8] The nitrogen atom in the quinoline ring and a potential chelating group introduced at the 5-position can create a specific binding pocket for metal ions. Upon coordination, changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, can be observed, enabling sensitive and selective detection.

  • Ligands for Homogeneous Catalysis: The nitrogen atom of the quinoline ring can coordinate with transition metals, making its derivatives effective ligands in homogeneous catalysis.[9] Functionalization at the 5-position can be used to tune the electronic and steric environment around the metal center, thereby influencing the catalytic activity and selectivity. For instance, palladium complexes of functionalized quinolines can be explored for their catalytic activity in C-C and C-N bond-forming reactions.

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-8-methylquinoline Derivative for OLED Applications via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 5-aryl-8-methylquinoline derivative, a potential candidate for an OLED host or emitter material, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of toluene (15 mL), ethanol (5 mL), and deionized water (5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Suzuki_Coupling_Workflow reagents This compound + Arylboronic acid + K₂CO₃ reaction Reaction (80°C, 12h, Ar) reagents->reaction catalyst Pd(OAc)₂ + PPh₃ catalyst->reaction solvents Toluene/Ethanol/Water (degassed) solvents->reaction workup Work-up (H₂O, Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Aryl-8-methylquinoline Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Synthesis of a 5-Amino-8-methylquinoline Derivative for Fluorescent Sensor Applications via Buchwald-Hartwig Amination

This protocol details the synthesis of a 5-(N-arylamino)-8-methylquinoline, which could serve as a fluorescent chemosensor. The Buchwald-Hartwig amination is a powerful method for forming the C-N bond.[2][3][10]

Materials:

  • This compound

  • Aniline or a substituted aniline (e.g., 4-anisidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.01 mmol), and XPhos (0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by the aniline derivative (1.2 mmol).

  • Reaction: Heat the reaction mixture to 100°C and stir for 18 hours under the inert atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald_Hartwig_Workflow reagents This compound + Aniline Derivative + NaOtBu reaction Reaction (100°C, 18h, Ar) reagents->reaction catalyst Pd(OAc)₂ + XPhos catalyst->reaction solvent Anhydrous Toluene (degassed) solvent->reaction workup Work-up (NH₄Cl, CH₂Cl₂) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Amino-8-methylquinoline Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Data Presentation

The following tables summarize representative quantitative data for materials derived from quinoline precursors, providing an indication of the expected performance of materials synthesized from this compound.

Table 1: Representative Performance of OLEDs Incorporating Quinoline Derivatives

Device StructureEmitting Material/HostMax. External Quantum Efficiency (%)Max. Luminance (cd/m²)Emission ColorReference Compound Class
ITO/PEDOT:PSS/TCTA/Host:Emitter/TPBi/LiF/Al5-Aryl-8-methylquinoline (Hypothetical)~5-10>10,000Blue/GreenAryl-substituted quinolines
ITO/NPB/Alq₃ derivative/LiF/AlAlq₃ derivative4.512,000Green8-Hydroxyquinoline metal complexes
ITO/PEDOT:PSS/PVK:Zn(II) complex/AlZinc quinolinolate derivative0.64791Yellow8-Hydroxyquinoline metal complexes

Table 2: Photophysical Properties of Functionalized Quinoline Derivatives for Sensing Applications

Compound ClassAnalyteDetection LimitFluorescence ChangeSolvent System
5-Amino-8-methylquinoline Derivative (Hypothetical)Zn²⁺~10⁻⁷ MEnhancementEthanol/Water
8-Hydroxyquinoline derivativeAl³⁺~10⁻⁶ MEnhancementMethanol
Dansyl-appended quinolineHg²⁺~10⁻⁸ MQuenchingAcetonitrile

Disclaimer: The data presented in these tables are representative values based on published literature for structurally related quinoline derivatives and are intended to provide a general expectation of performance. Actual performance of materials derived from this compound will depend on the specific molecular structure and device architecture.

Signaling Pathways and Logical Relationships

The utility of this compound in materials science is predicated on a logical sequence of synthetic transformations to achieve the desired functional materials. The following diagram illustrates this logical relationship.

Logical_Relationship start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid buchwald Buchwald-Hartwig Amination start->buchwald Amine metalation Metal Complexation start->metalation Metal Salt oled OLED Materials suzuki->oled sensor Fluorescent Sensors buchwald->sensor catalyst Catalyst Ligands metalation->catalyst

References

5-Bromo-8-methylquinoline in the design of organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds extensively utilized in the development of organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties.[1] 5-Bromo-8-methylquinoline, a substituted quinoline, presents a promising molecular scaffold for designing novel materials for OLED applications. The bromine and methyl substitutions on the quinoline core allow for the fine-tuning of the molecule's electronic and photophysical properties, making it a potential candidate for use as an emissive material, a host for phosphorescent emitters, or an electron-transporting material.[2][3]

These application notes provide a comprehensive overview of the potential roles of this compound in OLEDs, detailed experimental protocols for its synthesis and incorporation into a device, and representative performance data based on analogous quinoline derivatives.

Potential Applications of this compound in OLEDs

While specific data for this compound in OLEDs is not extensively documented, based on the known properties of similar quinoline derivatives, its potential roles include:

  • Host Material: The rigid quinoline structure provides good thermal stability and film-forming properties, making it a suitable host material for fluorescent or phosphorescent dopants. The bromo- and methyl- substitutions can be used to adjust the HOMO/LUMO energy levels to facilitate efficient energy transfer to the guest emitter.[2]

  • Emissive Material: Functionalized quinoline derivatives are known to be effective emitters. This compound may exhibit fluorescence and could be used as a blue-emitting component in an OLED device.[1][4]

  • Electron-Transporting Material (ETM): The electron-deficient nature of the pyridine ring within the quinoline structure gives it inherent electron-transporting capabilities. This property is crucial for balancing charge carrier injection and recombination within the emissive layer of an OLED, thereby improving device efficiency.[2]

  • Intermediate for Synthesis: As a functionalized building block, this compound can be used in the synthesis of more complex, high-performance OLED materials through cross-coupling reactions where the bromine atom can be substituted.[3][5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from known bromination reactions of 8-methylquinoline.[5]

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 8-methylquinoline (0.3 M) in concentrated sulfuric acid.

  • To the solution, add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Filter the resulting precipitate.

  • Neutralize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield this compound as a white solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Fabrication Protocol (Solution-Processing)

This protocol describes the fabrication of a multilayer OLED using a combination of spin-coating and thermal evaporation, with this compound potentially serving as a host or emissive material.

Device Structure: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Deionized water, detergent, acetone, isopropanol

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • This compound

  • Optional: Emissive dopant (e.g., a phosphorescent iridium complex for a host application)

  • 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) - Electron Transport Layer

  • Lithium Fluoride (LiF) - Electron Injection Layer

  • Aluminum (Al) - Cathode

  • Organic solvent (e.g., chlorobenzene or toluene)

  • UV-curable epoxy and glass coverslip for encapsulation

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[2]

    • Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition:

    • In a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm.[2]

    • Anneal the substrate on a hotplate at 120-150°C for 15 minutes to remove residual water.[2]

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of this compound (and dopant, if applicable) in a suitable organic solvent. The concentration will depend on the desired film thickness.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer. Optimize the spin speed and time to achieve a desired thickness (typically 40-60 nm).

    • Anneal the substrate at an appropriate temperature (e.g., 80-100°C) for 30 minutes inside the glovebox to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[2]

    • Deposit a 20-40 nm thick layer of TPBi at a rate of 1-2 Å/s.[2]

    • Deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s.[2]

    • Deposit a 100-150 nm thick layer of Al as the cathode at a rate of 2-5 Å/s.[2]

  • Encapsulation:

    • Inside the glovebox, encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.[2]

Device Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer to determine the turn-on voltage, current density, luminance, and to calculate the efficiencies.

  • Electroluminescence (EL) Spectrum: Record the emission spectrum at a constant driving voltage using a spectrometer to determine the peak emission wavelength and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum.

Data Presentation

The following tables present hypothetical performance data for an OLED device incorporating this compound (5-Br-8-MeQ) as a host for a green phosphorescent emitter. This data is representative of what might be expected for a quinoline-based host material and is intended for comparative purposes.

Table 1: Device Performance Metrics

ParameterValue
Peak Emission Wavelength525 nm
Turn-on Voltage (at 1 cd/m²)3.5 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency45.0 cd/A
Maximum Power Efficiency40.5 lm/W
Maximum External Quantum Efficiency15.0 %
CIE (x, y) Coordinates(0.32, 0.61)

Table 2: Performance at a Luminance of 1000 cd/m²

ParameterValue
Voltage5.2 V
Current Efficiency42.1 cd/A
Power Efficiency25.5 lm/W
External Quantum Efficiency14.1 %

Visualizations

Caption: Molecular structure of this compound.

oled_structure General OLED Device Architecture sub Substrate (ITO Glass) hil Hole-Injection Layer (PEDOT:PSS) sub->hil eml Emissive Layer (5-Br-8-MeQ) hil->eml etl Electron-Transport Layer (TPBi) eml->etl eil Electron-Injection Layer (LiF) etl->eil cat Cathode (Al) eil->cat

Caption: A typical multilayer OLED device structure.

experimental_workflow OLED Fabrication Workflow sub_prep Substrate Cleaning & UV-Ozone Treatment hil_dep HIL Spin-Coating (PEDOT:PSS) sub_prep->hil_dep eml_dep EML Spin-Coating (5-Br-8-MeQ) hil_dep->eml_dep thermal_evap Thermal Evaporation (ETL, EIL, Cathode) eml_dep->thermal_evap encap Encapsulation thermal_evap->encap charac Device Characterization encap->charac

Caption: Experimental workflow for OLED fabrication.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Compounds containing the quinoline core exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] Consequently, the development of efficient synthetic methodologies to functionalize the quinoline ring is of paramount importance to researchers in medicinal chemistry and drug development.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] These reactions offer a versatile and reliable means to introduce diverse substituents onto aromatic and heteroaromatic rings under relatively mild conditions.[6] 5-Bromo-8-methylquinoline is a valuable and readily accessible building block for the synthesis of novel quinoline derivatives. The bromine atom at the C5-position is amenable to a wide range of palladium-catalyzed transformations, enabling the strategic introduction of aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups.

This document provides detailed application notes and generalized experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material.

Buchwald-Hartwig Amination

Application Note:

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[6][7] This reaction is instrumental in the synthesis of aryl amines, which are prevalent in pharmaceuticals.[6] For quinoline substrates, the reaction typically requires a palladium precursor in combination with a sterically hindered phosphine ligand to achieve high efficiency.[8][9] The choice of ligand, base, and solvent is critical and often needs to be optimized for specific amine coupling partners.[8][9] A common side reaction can be the hydrodehalogenation (reduction) of the starting aryl bromide.[9]

Representative Reaction Conditions:

Coupling Partner (Amine)Pd-SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
N-MethylanilinePd(OAc)₂JohnPhos (L1)NaOt-BuToluene110-12024~80-90[9]
3-MeO-N-methylanilinePd(OAc)₂DTBNpP (L3)NaOt-BuToluene140-1505-687[8]
DiphenylaminePd(OAc)₂JohnPhos (L1)NaOt-BuToluene110-1200.5~90-95[9]
PyrrolidinePd(OAc)₂PCy₃ (L4)NaOt-BuToluene11018~85-95[9]

Note: Data is adapted from reactions on the structurally similar 5-bromo-8-benzyloxyquinoline and serves as a strong starting point for optimization.

General Experimental Protocol:

  • To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., JohnPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 110-150 °C).

  • Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-amino-8-methylquinoline derivative.

Workflow for Buchwald-Hartwig Amination:

G prep Reagent Prep setup Inert Atmosphere Setup prep->setup Flame-dried glassware add Add Reagents: - this compound - Amine - Base (NaOt-Bu) - Catalyst/Ligand setup->add solvent Add Degassed Solvent (Toluene) add->solvent react Heat & Stir (110-150 °C) solvent->react Monitor by TLC/LC-MS workup Quench & Aqueous Workup react->workup Cool to RT purify Purification (Chromatography) workup->purify product Final Product purify->product Characterize

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

Application Note:

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species, typically a boronic acid or boronate ester.[10][11] The reaction requires a base to activate the boronic acid for the crucial transmetalation step.[11] A key advantage of this reaction is the commercial availability of a vast library of boronic acids, enabling the synthesis of diverse biaryl and heteroaryl structures. The boronic acid reagents and byproducts are also generally considered to have low toxicity. For successful coupling, maintaining an inert, oxygen-free atmosphere is critical to prevent degradation of the Pd(0) catalyst.[12]

Representative Reaction Conditions:

Coupling PartnerPd-SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-24>85
4-Methoxyphenylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O801-2>90
Pyridine-3-boronic AcidPd₂(dba)₃XPhosK₃PO₄DMF10012>70
Isoxazole-4-boronic acid pinacol esterPalladacycleSPhosDBUTHF/H₂O110<0.5~80

Note: Conditions are generalized based on typical Suzuki-Miyaura protocols and may require optimization.[10][13][14]

General Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the 5-aryl-8-methylquinoline.

Workflow for Suzuki-Miyaura Coupling:

G prep Weigh Solids: - this compound - Boronic Acid - Base - Catalyst/Ligand setup Inert Atmosphere (Evacuate/Backfill) prep->setup solvent Add Degassed Solvents setup->solvent react Heat & Stir (80-100 °C) solvent->react Monitor Reaction workup Cool & Perform Aqueous Workup react->workup purify Purify Product (Chromatography) workup->purify product 5-Aryl-8-methylquinoline purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

Application Note:

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] The reaction is unique among common cross-couplings as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] An amine is used as both the base and, often, the solvent. The reaction is highly valuable for accessing conjugated enynes and arylalkynes, which are important intermediates in organic synthesis.[16] Copper-free versions of the Sonogashira coupling have also been developed to avoid issues related to copper, such as the homocoupling of alkynes (Glaser coupling).

Representative Reaction Conditions:

Coupling PartnerPd-CatalystCu-CocatalystBaseSolventTemp (°C)Time (h)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF606
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMFRT12
1-HexynePdCl₂(PPh₃)₂CuIEt₃NToluene808
Propargyl AlcoholPd(OAc)₂ / SPhosNone (Cu-free)Cs₂CO₃Acetonitrile6012

Note: Conditions are generalized based on typical Sonogashira protocols and may require optimization.[15][17]

General Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter it through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to yield the 5-alkynyl-8-methylquinoline.

Workflow for Sonogashira Coupling:

G setup Add Solids to Flask: - this compound - Pd Catalyst - CuI Cocatalyst inert Establish Inert Atmosphere setup->inert add_liq Add Solvent, Base (Et3N), & Terminal Alkyne inert->add_liq react Stir at RT or Heat add_liq->react Monitor Reaction filter Filter through Celite react->filter Cool to RT workup Aqueous Workup filter->workup purify Purification (Chromatography) workup->purify product 5-Alkynyl-8-methylquinoline purify->product

Caption: Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methylquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a reactive handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the systematic modification of the molecule's steric and electronic properties to optimize its interaction with biological targets or to fine-tune its photophysical characteristics.

These application notes provide a comprehensive overview of common nucleophilic substitution reactions performed on this compound, including detailed experimental protocols for C-N, C-O, and C-S bond formation, as well as cyanation. The resulting 5-substituted-8-methylquinoline derivatives are valuable intermediates in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

Synthesis of Starting Material: this compound

A reliable method for the synthesis of this compound involves the direct bromination of 8-methylquinoline.[[“]]

Experimental Protocol:

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Ice

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 8-methylquinoline (0.3 M) in concentrated H₂SO₄.

  • To the solution, add Ag₂SO₄ (1.5 equivalents) and then slowly add bromine (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Remove the precipitate by filtration.

  • Alkalize the filtrate with a saturated aqueous Na₂CO₃ solution until the pH is greater than 7.

  • Extract the aqueous phase with EtOAc (3 x volumes).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to afford this compound as a white solid (yield: ~71%).[[“]]

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing the coupling of a wide range of primary and secondary amines with this compound. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.

Quantitative Data Summary:

The following table summarizes representative yields for the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline, a close analog of this compound, with various N-methylanilines, highlighting the effect of different phosphine ligands.

EntryLigandLigand Cone Angle (°)Yield (%)
1P(t-Bu)₃18285
2JohnPhos19588
3XPhos25692
4SPhos27995

Reaction conditions: 5-bromo-8-benzyloxyquinoline (50 mg), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), amine (1.25 equiv.), Toluene, 110-120°C, 24 h, under argon atmosphere.

Experimental Protocol:

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add the base to the tube under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd catalyst, ligand, and base in a Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent and amine B->C D Heat reaction mixture (80-120 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent and filter through celite F->G H Wash with water and brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J NQO1_Pathway cluster_cell Cancer Cell NQO1 NQO1 Quinone Quinone Hydroquinone Hydroquinone ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Quinone->Hydroquinone 2e- reduction Compound 5-Amino-8-hydroxyquinoline Derivative Compound->NQO1 inhibits SIRT1_Pathway cluster_neuron Neuron SIRT1 SIRT1 FOXO3a_ac FOXO3a (acetylated) SIRT1->FOXO3a_ac deacetylates FOXO3a FOXO3a FOXO3a_ac->FOXO3a Antioxidant_Genes Antioxidant Gene Expression FOXO3a->Antioxidant_Genes promotes Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress reduces Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival inhibits Compound 8-Aminoquinoline Derivative Compound->SIRT1 activates

References

Application Notes: Derivatization of 5-Bromo-8-methylquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] The 5-Bromo-8-methylquinoline core is a versatile starting material for the synthesis of novel bioactive compounds. The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[1][6] This enables the creation of large chemical libraries for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening for potential anticancer and antimicrobial activities.

Derivatization Strategies

The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions at the C5-bromo position. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective for generating carbon-carbon and carbon-nitrogen bonds, respectively, leading to a diverse set of analogues for screening.[6][7]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Derivative Libraries start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) start->buchwald Pd Catalyst, Base aryl_deriv 5-Aryl/Heteroaryl- 8-methylquinolines suzuki->aryl_deriv amino_deriv 5-Amino- 8-methylquinolines buchwald->amino_deriv G cluster_screening Primary Biological Screening cluster_data Data Analysis cluster_selection Hit Identification start Synthesized Derivative Library anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) start->antimicrobial ic50 Determine IC50 Values anticancer->ic50 mic Determine MIC Values antimicrobial->mic hit Identify Lead Compounds (High Potency, Low Toxicity) ic50->hit mic->hit G ligand EGF Ligand receptor EGFR ligand->receptor pi3k PI3K receptor->pi3k apoptosis Apoptosis receptor->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor outcome Cell Proliferation & Survival mtor->outcome inhibitor Quinoline Derivative inhibitor->receptor Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 8-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the bromination of 8-methylquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the bromination of 8-methylquinoline, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Monobromo-8-methylquinoline - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Formation of multiple side products.- Increase reaction time and monitor progress using TLC or GC. - Optimize the reaction temperature; some protocols suggest 0-25°C, while others may require heating.[1] - Consider using a more reactive brominating agent or adding a catalyst like silver sulfate when using elemental bromine.[2] - Carefully control the stoichiometry of the brominating agent to favor mono-bromination.
Formation of a Mixture of Isomers (e.g., 3-bromo, 5-bromo, and 7-bromo) - The directing effects of the 8-methyl group and the quinoline nitrogen can lead to substitution at multiple positions. - Reaction conditions (solvent, temperature, catalyst) are not optimized for regioselectivity.- To favor 5-bromo-8-methylquinoline, consider using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[3] - For the synthesis of 3-bromo-8-methylquinoline, direct bromination with NBS in a solvent like dichloromethane or acetic acid can be employed.[1] - Carefully review and adjust reaction parameters based on the desired isomer.
Significant Formation of Di-brominated Byproducts (e.g., 5,7-dibromo-8-methylquinoline) - Excess of the brominating agent. - The 8-methyl group activates the benzene ring, making it susceptible to further substitution.- Use a stoichiometric amount (or a slight excess, e.g., 1.0-1.2 equivalents) of the brominating agent.[1] - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction closely and stop it once the starting material is consumed to prevent over-bromination.
Formation of Poly-brominated Byproducts - A large excess of the brominating agent has been used.[4]- Drastically reduce the equivalents of the brominating agent. - Employ a milder brominating agent.
Formation of a Precipitate (Quinoline Salt) - Reaction with elemental bromine (Br₂) can produce hydrogen bromide (HBr), which then reacts with the basic nitrogen of the quinoline to form a salt.[5]- If the salt is insoluble and hinders the reaction, consider using N-bromosuccinimide (NBS) as the bromine source, which does not produce HBr. - At the end of the reaction, the salt can be neutralized with a base (e.g., sodium bicarbonate or sodium carbonate solution) during the work-up to recover the free base product.[5]
Reaction is a Tar-Like, Intractable Mixture - Reaction temperature is too high, leading to decomposition. - Highly reactive brominating agent causing uncontrolled polymerization or degradation.- Lower the reaction temperature and add the brominating agent at a slower rate. - Consider a less reactive brominating agent or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of 8-methylquinoline?

A1: The most common side products are other positional isomers of mono-brominated 8-methylquinoline and di-brominated products. Specifically, you may encounter:

  • Positional Isomers: While the primary products are often this compound or 3-bromo-8-methylquinoline depending on the reaction conditions, other isomers such as 7-bromo-8-methylquinoline can also be formed. The 8-methyl group directs electrophilic substitution to the ortho (7-position) and para (5-position) positions of the benzene ring.[1]

  • Di-brominated Products: The most likely di-brominated byproduct is 5,7-dibromo-8-methylquinoline. This occurs because after the first bromination (often at the 5-position), the benzene ring is still activated enough for a second substitution to occur at the available ortho position (7-position).[5][6][7][8]

Q2: How can I control the regioselectivity of the bromination to favor a specific isomer?

A2: Controlling the regioselectivity is crucial and can be influenced by several factors:

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is often used for more controlled brominations compared to elemental bromine (Br₂).[1]

  • Solvent and Catalyst: The solvent system and the presence of a catalyst play a significant role. For instance, conducting the bromination with NBS in a strong acid like concentrated sulfuric acid can favor the formation of the 5-bromo isomer.[3] Using a non-polar solvent like dichloromethane with NBS may favor other isomers like the 3-bromo derivative.[1]

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

Q3: What is the role of the 8-methyl group in the bromination reaction?

A3: The 8-methyl group has two main effects:

  • Electronic Effect: As an electron-donating group, the methyl group activates the benzene ring of the quinoline system towards electrophilic aromatic substitution, making the reaction easier than with unsubstituted quinoline.[1] It directs the incoming electrophile primarily to the ortho (7-position) and para (5-position) positions.

  • Steric Effect: The methyl group at the 8-position creates steric hindrance, which can influence the regioselectivity.[3] This steric bulk may disfavor substitution at the adjacent 7-position, leading to a higher proportion of the 5-bromo isomer, which is sterically less hindered.[9][10]

Q4: Why is my yield of this compound low when using elemental bromine?

A4: Low yields with elemental bromine can be due to several factors. One common issue is the formation of HBr as a byproduct, which can protonate the nitrogen atom of the 8-methylquinoline, forming a quinolinium salt.[5] This deactivates the ring system towards further electrophilic attack and can also cause the starting material to precipitate out of solution. To counteract this, a catalyst such as silver sulfate (Ag₂SO₄) can be added to remove the bromide ions from the solution as they form, driving the reaction forward.[2] Alternatively, using NBS as the brominating agent avoids the formation of HBr.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of this compound.[2]

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Ice

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-methylquinoline (0.3 M) in concentrated H₂SO₄.

  • To this solution, add silver sulfate (1.5 equivalents) and bromine (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Remove any precipitate by filtration.

  • Alkalize the filtrate with a saturated aqueous Na₂CO₃ solution until the pH is greater than 7.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the product. Expected Yield: Approximately 71%.[2]

Protocol 2: Synthesis of 3-Bromo-8-methylquinoline

This protocol is based on a general method for the bromination of 8-methylquinoline to yield the 3-bromo isomer.[1]

Materials:

  • 8-Methylquinoline

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetic Acid

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 8-methylquinoline in either dichloromethane or acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (1.2 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography. Expected Yield: 65-75%.[1]

Visualizations

Caption: General pathway for the electrophilic bromination of 8-methylquinoline.

Troubleshooting_Logic cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Unsatisfactory Reaction Outcome Low_Yield Low Yield? Start->Low_Yield Wrong_Isomer Mixture of Isomers? Start->Wrong_Isomer Dibromination Di-bromination? Start->Dibromination Optimize_Conditions Optimize Reaction Time/ Temp./Catalyst Low_Yield->Optimize_Conditions Yes Adjust_Reagents Change Brominating Agent/ Solvent Wrong_Isomer->Adjust_Reagents Yes Control_Stoichiometry Adjust Stoichiometry of Brominating Agent Dibromination->Control_Stoichiometry Yes

Caption: Troubleshooting workflow for the bromination of 8-methylquinoline.

References

Technical Support Center: Purification of 5-Bromo-8-methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 5-Bromo-8-methylquinoline via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in overcoming common challenges and achieving high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can originate from the starting materials and side reactions during synthesis. These may include:

  • Unreacted 8-methylquinoline: Incomplete bromination can leave residual starting material.

  • Dibrominated quinolines: Over-bromination can lead to the formation of various dibromo-8-methylquinoline isomers.[3]

  • Other positional isomers: Depending on the synthetic route, other monobrominated isomers of 8-methylquinoline may be formed.[1]

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]

Q4: No crystals are forming, even after the solution has cooled. What could be the problem?

A4: The absence of crystal formation is often due to either using too much solvent or supersaturation. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal can act as a template for crystal growth.

  • Reducing Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

  • Loss during washing: Use a minimal amount of ice-cold solvent to wash the crystals on the filter paper.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling out of the product 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is highly supersaturated.1. Use a lower-boiling point solvent or a mixed solvent system.2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[1]
No crystal formation 1. Too much solvent was used.2. The solution is supersaturated.1. Evaporate some of the solvent and allow the solution to cool again.2. Induce crystallization by scratching the flask or adding a seed crystal.
Low recovery of purified product 1. Using an excessive amount of solvent.2. Premature crystallization during hot filtration.3. Incomplete cooling before filtration.4. Washing with too much or warm solvent.1. Use the minimum amount of hot solvent required for dissolution.2. Use a pre-heated funnel for hot filtration.3. Ensure the flask is thoroughly cooled in an ice bath.4. Wash the crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product 1. Presence of colored byproducts from the synthesis.2. Insufficient removal during recrystallization.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).2. Perform a second recrystallization.
Crystals are very fine or powdery 1. The solution cooled too rapidly.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventThis compound5-Bromo-8-methoxy-2-methylquinolineNotes
Ethanol Soluble (especially when hot)Soluble[4]A good candidate for single-solvent recrystallization.
Ethyl Acetate SolubleSoluble[5]Often used as the "good" solvent in a mixed-solvent system.
Hexane Sparingly soluble/InsolubleSparingly soluble/InsolubleA good "poor" solvent for mixed-solvent recrystallization with ethyl acetate.
Water InsolubleSlightly soluble[4]Can be used as an anti-solvent in mixed systems with a miscible organic solvent.
Chloroform SolubleSoluble[4]Generally a good solvent, but its high solvency at room temperature might lead to lower yields on recrystallization.
Dichloromethane SolubleSoluble[4]Similar to chloroform, it is a good solvent but may not be ideal for recrystallization due to high room temperature solubility.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new flask containing a small amount of boiling ethanol. Pour the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of the compound.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Inducing Precipitation: While the solution is still hot, slowly add hexane dropwise until the solution becomes cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Mandatory Visualization

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification Step 1 cluster_crystallization Crystallization cluster_isolation Isolation cluster_drying Final Product cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature, then in an ice bath dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration no_crystals No Crystals Form cool->no_crystals oiling_out Product Oils Out cool->oiling_out wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry pure_product Pure this compound dry->pure_product induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->induce_crystallization Solution reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent Solution induce_crystallization->cool Retry reheat_add_solvent->cool Retry

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals Issue: No Crystals cluster_oiling_out Issue: Oiling Out cluster_low_yield Issue: Low Yield start Recrystallization Issue cause_no_crystals Possible Causes: - Too much solvent - Supersaturation start->cause_no_crystals No Crystals cause_oiling_out Possible Causes: - High supersaturation - Rapid cooling start->cause_oiling_out Oiling Out cause_low_yield Possible Causes: - Excessive solvent use - Premature crystallization - Incomplete cooling start->cause_low_yield Low Yield solution_no_crystals Solutions: - Evaporate solvent - Scratch flask - Add seed crystal cause_no_crystals->solution_no_crystals solution_oiling_out Solutions: - Reheat and add more solvent - Cool solution slowly cause_oiling_out->solution_oiling_out solution_low_yield Solutions: - Use minimum hot solvent - Pre-heat filtration apparatus - Ensure thorough cooling cause_low_yield->solution_low_yield

Caption: Troubleshooting logic for common recrystallization issues.

References

Column chromatography conditions for purifying 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-Bromo-8-methylquinoline

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of quinoline derivatives is silica gel.[1][2][3] If you observe compound decomposition or significant tailing, consider using neutral or basic alumina as an alternative.[2]

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A common mobile phase system for quinoline derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent such as ethyl acetate or dichloromethane.[1][3] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the best separation.[4]

Q3: My this compound is showing significant peak tailing during column chromatography. What is the cause and how can I fix it?

A3: Peak tailing is a common issue when purifying basic compounds like quinolines on silica gel.[2][4] This is often due to interactions between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[2][4] To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[2][4] This will neutralize the acidic sites on the silica gel and improve peak shape.

Q4: I suspect my compound is decomposing on the silica gel column. What steps can I take to prevent this?

A4: If you suspect decomposition, you can try the following troubleshooting steps:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a solvent system containing a small percentage of triethylamine before packing the column.[2]

  • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[2]

  • Work Quickly at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible. Performing the chromatography in a cold room can also help reduce the rate of decomposition.[2]

Q5: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

A5: For compounds with poor solubility in the eluent, a dry-loading technique is recommended.[5] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of your packed column.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC to achieve an Rf of 0.2-0.3 for the target compound.[4] Consider using a gradient elution.
Peak Tailing/Streaking Interaction of the basic quinoline nitrogen with acidic silanol groups on silica gel.[2][4]Add a basic modifier like triethylamine (0.5-2%) to the eluent.[2][4] Use a less acidic stationary phase like alumina.[2]
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Compound Does Not Elute The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Product Decomposition The compound is sensitive to the acidic nature of silica gel.[2]Deactivate the silica gel with triethylamine.[2] Use an alternative stationary phase like neutral or basic alumina.[2] Run the column at a lower temperature.[2]
Cracked or Channeled Column Improper column packing.Ensure the silica gel is packed uniformly without any air bubbles. Pack the column as a slurry for better results.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Optimization may be required based on the specific impurity profile of your crude sample.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (70-230 mesh)[1]

  • Hexane (or Cyclohexane)

  • Ethyl acetate

  • Triethylamine (optional, for tailing reduction)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the spots under UV light.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[4] If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the developing solvent.

3. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture you will use).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just level with the top of the silica bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.[5]

  • Dry Loading: If the compound has low solubility, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[5]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Collect fractions in separate test tubes or vials.

  • Monitor the separation by collecting small aliquots from the eluting fractions and spotting them on a TLC plate.

6. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Separation, Tailing) check_rf Is Rf value between 0.2-0.3 on TLC? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_tea Add 0.5-2% Triethylamine to Mobile Phase check_tailing->add_tea Yes check_decomposition Is decomposition suspected? check_tailing->check_decomposition No add_tea->check_decomposition use_alumina Use Alumina Stationary Phase or Deactivate Silica check_decomposition->use_alumina Yes success Successful Purification check_decomposition->success No use_alumina->success

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-8-methylquinoline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.

Issue 1: Low Yield of this compound

  • Symptom: The final isolated yield of the desired product is significantly lower than expected.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The bromination of 8-methylquinoline may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the bromine is added slowly and at the appropriate temperature to prevent unwanted side reactions.

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of bromine to 8-methylquinoline can lead to lower yields.

      • Solution: Carefully control the stoichiometry. While a slight excess of bromine can drive the reaction, a large excess can lead to the formation of di-brominated impurities.[1]

    • Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or crystallization steps.

      • Solution: Ensure proper phase separation during extractions. Minimize the number of transfer steps. When performing recrystallization, choose an appropriate solvent system and allow for slow cooling to maximize crystal formation.

Issue 2: Presence of a Major Impurity with a Higher Molecular Weight

  • Symptom: Spectroscopic analysis (e.g., Mass Spectrometry) indicates the presence of a significant impurity with a mass corresponding to a di-brominated product (C10H7Br2N).

  • Possible Cause & Solution:

    • Over-bromination: The most common high molecular weight impurity is 5,7-dibromo-8-methylquinoline. This occurs when the reaction conditions are too harsh or an excess of the brominating agent is used. The electron-donating nature of the methyl group at the 8-position and the activating effect of the nitrogen in the quinoline ring make the molecule susceptible to further bromination at the 7-position.[1]

      • Solution:

        • Control Stoichiometry: Use a precise amount of the brominating agent, typically around 1.0 to 1.1 equivalents.[2]

        • Reaction Temperature: Maintain a controlled, and often low, temperature during the addition of bromine.

        • Purification: If the di-bromo impurity has already formed, it can often be separated from the mono-bromo product by column chromatography or fractional crystallization.[3]

Issue 3: Presence of Starting Material in the Final Product

  • Symptom: Analytical data (e.g., NMR, TLC) shows the presence of unreacted 8-methylquinoline.

  • Possible Cause & Solution:

    • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

      • Solution: As with low yield, monitor the reaction by TLC. If the reaction has stalled, a small additional portion of the brominating agent can be added, but with caution to avoid over-bromination.

    • Inefficient Purification: The purification method may not have been effective at removing the starting material.

      • Solution: Optimize the mobile phase for column chromatography to achieve better separation between the product and the less polar starting material. For recrystallization, select a solvent in which the product has lower solubility than the starting material at cooler temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most frequently encountered impurities are:

  • 5,7-dibromo-8-methylquinoline: This is a result of over-bromination.[1]

  • Unreacted 8-methylquinoline: This is due to an incomplete reaction.

  • Isomeric mono-brominated quinolines: While the 8-methyl group directs bromination to the 5-position, small amounts of other isomers, such as 7-bromo-8-methylquinoline, may form under certain conditions.[1]

Q2: What is a typical yield for the synthesis of this compound?

Reported yields can vary depending on the specific protocol and purification methods. A yield of around 71% has been reported for a synthesis involving the bromination of 8-methylquinoline in the presence of silver sulfate.[2]

Q3: How can I monitor the progress of the bromination reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any major impurities. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the role of silver sulfate in the synthesis of this compound?

In the context of electrophilic aromatic bromination, silver sulfate can act as a catalyst. It can help to generate a more potent electrophilic bromine species, thereby facilitating the reaction.[2][4]

Quantitative Data Summary

Product/ImpuritySynthesis MethodReagentsYield/RatioReference
This compoundBromination of 8-methylquinoline8-Methylquinoline, H2SO4, Ag2SO4, Bromine71%[2]
5,7-dibromo-8-aminoquinoline / 5-bromo-8-aminoquinolineBromination of 8-aminoquinoline8-aminoquinoline, 1.5 eq. Bromine42:58[5]
5,7-dibromo-8-hydroxyquinolineBromination of 8-hydroxyquinoline8-hydroxyquinoline, 2.1 eq. Bromine90%[1]

Experimental Protocols

Synthesis of this compound [2]

  • Reaction Setup: Dissolve 8-methylquinoline (0.3 M) in concentrated sulfuric acid.

  • Addition of Reagents: Add silver sulfate (Ag2SO4, 1.5 equivalents) and bromine (1.0 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Quenching: Pour the reaction mixture into ice water to quench the reaction.

  • Filtration: Remove the precipitate by filtration.

  • Neutralization: Alkalize the filtrate with a saturated aqueous solution of sodium carbonate (Na2CO3) to a pH greater than 7.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to yield this compound as a white solid.

Visualizations

Synthesis_Pathway 8-Methylquinoline 8-Methylquinoline This compound This compound 8-Methylquinoline->this compound Br2, Ag2SO4, H2SO4 5,7-Dibromo-8-methylquinoline 5,7-Dibromo-8-methylquinoline This compound->5,7-Dibromo-8-methylquinoline Excess Br2

Caption: Synthesis pathway of this compound and the formation of the common di-brominated impurity.

Troubleshooting_Workflow start Analyze Crude Product (TLC, MS, NMR) impurity_check Major Impurity Detected? start->impurity_check no_impurity Proceed to Final Purification impurity_check->no_impurity No impurity_type Identify Impurity Type impurity_check->impurity_type Yes starting_material Unreacted Starting Material impurity_type->starting_material Lower MW dibromo_impurity Di-bromo Impurity impurity_type->dibromo_impurity Higher MW other_impurity Other Impurity impurity_type->other_impurity Unidentified solution_sm Optimize Reaction Time/Temp Improve Purification starting_material->solution_sm solution_dibromo Reduce Bromine Equivalents Control Temperature Column Chromatography dibromo_impurity->solution_dibromo solution_other Further Spectroscopic Analysis Consider Side Reactions other_impurity->solution_other

Caption: A troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Bromine_Equivalents Bromine Equivalents Product_Yield Product Yield Bromine_Equivalents->Product_Yield affects Dibromo_Impurity Di-bromo Impurity Level Bromine_Equivalents->Dibromo_Impurity directly increases Reaction_Temperature Reaction Temperature Reaction_Temperature->Dibromo_Impurity can increase Reaction_Time Reaction Time Reaction_Time->Product_Yield affects Unreacted_SM Unreacted Starting Material Reaction_Time->Unreacted_SM inversely related to

Caption: Logical relationships between reaction conditions and outcomes in the synthesis of this compound.

References

Technical Support Center: Optimization of Suzuki Coupling for 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-Bromo-8-methylquinoline. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on reaction conditions, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The most critical parameters for a successful Suzuki coupling of this compound are the choice of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of the quinoline nitrogen, which can coordinate with the palladium catalyst, and potential steric hindrance from the methyl group, careful selection of these components is crucial for high yields.

Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of bromoquinolines?

A2: For bromoquinolines, particularly those with potential for steric hindrance or catalyst inhibition, more robust catalyst systems are often required. While standard catalysts like Pd(PPh₃)₄ can be a starting point, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[1] PdCl₂(dppf) is another robust, air-stable catalyst that is often effective for a wide range of substrates and can be a good alternative if other catalysts fail.[1]

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often a good choice for challenging couplings due to its high solubility and effectiveness.[1] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be considered.

Q4: What are the common side reactions to watch out for?

A4: Common side reactions in Suzuki couplings include protodeboronation (hydrolysis of the boronic acid), homocoupling of the boronic acid, and dehalogenation of the aryl halide. Protodeboronation can be minimized by using anhydrous solvents, using boronic esters (like pinacol esters) which are more stable, or by carefully selecting the base and reaction temperature.

Troubleshooting Guide

Problem 1: Low or no yield of the desired 5-Aryl-8-methylquinoline product.

  • Possible Cause: Inefficient catalyst system.

    • Solution: The standard Pd(PPh₃)₄ catalyst may not be effective for this substrate. Switch to a more robust catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or RuPhos is recommended.[1] Alternatively, the air-stable PdCl₂(dppf) can be a good choice.[1]

  • Possible Cause: Inappropriate base or solvent.

    • Solution: The base may be too weak or poorly soluble in the reaction medium. If using K₂CO₃ with limited success, consider switching to a stronger and more soluble base like Cs₂CO₃ or K₃PO₄.[1] The solvent system should be able to dissolve all reactants. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. For anhydrous conditions, 2-MeTHF can be a suitable solvent.[1]

  • Possible Cause: Poor quality of starting materials.

    • Solution: Ensure the this compound is pure, as impurities can poison the catalyst. Boronic acids can degrade over time; use a fresh or properly stored batch. Consider using a more stable boronic ester derivative if the boronic acid is prone to decomposition.

Problem 2: The reaction starts but stalls, leaving a significant amount of starting material.

  • Possible Cause: Catalyst deactivation.

    • Solution: The active Pd(0) species can precipitate as palladium black, especially at high temperatures or in the presence of oxygen.[1] Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that the solvents are properly degassed. Consider using a more robust catalyst system or lowering the reaction temperature slightly.

  • Possible Cause: Insolubility of reactants or intermediates.

    • Solution: As the reaction progresses, the product or an intermediate may precipitate out of solution, halting the reaction. Try a different solvent system that offers better solubility for all components throughout the reaction.

Problem 3: Formation of significant side products.

  • Possible Cause: Protodeboronation of the boronic acid.

    • Solution: This is the hydrolysis of the boronic acid back to the corresponding arene. To mitigate this, you can use anhydrous solvents with a strong, non-nucleophilic base like KOtBu.[1] Alternatively, using a boronic ester (e.g., a pinacol ester) can increase stability.

  • Possible Cause: Homocoupling of the boronic acid.

    • Solution: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can help minimize this side product.

Data Presentation

The following tables provide a summary of recommended reaction conditions for the Suzuki coupling of bromoquinolines and structurally similar aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Recommended Catalyst Systems

Palladium PrecursorLigandTypical Loading (mol%)Key Considerations
Pd(PPh₃)₄None2-5Standard, air-sensitive catalyst. May be less effective for hindered substrates.[1]
Pd₂(dba)₃SPhosPd: 1-2, Ligand: 2-4Excellent for sterically hindered and electron-rich aryl bromides.[1]
Pd(OAc)₂RuPhosPd: 1-2, Ligand: 2-4Highly active system, often provides high yields for difficult couplings.[1]
PdCl₂(dppf)None2-5A robust, air-stable catalyst effective for a wide range of substrates.[1]

Table 2: Recommended Base and Solvent Systems

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃Toluene / H₂O (4:1)80-100Standard conditions; K₂CO₃ has limited solubility.[1]
K₃PO₄1,4-Dioxane / H₂O (4:1)90-110A stronger base, often more effective than K₂CO₃.[1]
Cs₂CO₃1,4-Dioxane / H₂O (4:1)80-100Highly soluble and effective, often the best choice for difficult couplings.[1]
KOtBu2-MeTHF (anhydrous)70-90Anhydrous conditions can prevent protodeboronation.[1]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol provides a general starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • K₂CO₃ (2.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed 1,4-Dioxane and water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.

  • Place the reaction vial in a preheated oil bath at 90 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol employs a more robust catalyst system and base, which may be necessary for achieving a high yield.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, and Cs₂CO₃.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the remaining degassed 1,4-Dioxane and water solvent mixture via syringe to achieve a final concentration of approximately 0.1 M.

  • Place the reaction vial in a preheated oil bath at 100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Follow steps 7-9 from Protocol 1 for work-up and purification.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D R-B(OH)2, Base E Ar-Pd(II)-R(L2) (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Ar-R G Ar-R (Product) F->G H Ar-X (this compound) H->B I R-B(OH)2 (Boronic Acid) I->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Combine this compound, boronic acid, and base in a reaction vial. catalyst 2. Add palladium precursor and ligand. reagents->catalyst inert 3. Purge with inert gas (Ar or N2). catalyst->inert solvent 4. Add degassed solvent. inert->solvent heating 5. Heat to the desired temperature with stirring. solvent->heating monitoring 6. Monitor progress by TLC or LC-MS. heating->monitoring quench 7. Cool reaction and perform aqueous work-up. monitoring->quench extract 8. Extract product with an organic solvent. quench->extract dry 9. Dry and concentrate the organic layer. extract->dry purify 10. Purify by column chromatography. dry->purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low or No Product Yield? catalyst Change Catalyst System (e.g., Pd₂(dba)₃/SPhos or PdCl₂(dppf)) start->catalyst Yes deactivation Stalling Reaction? start->deactivation No base_solvent Optimize Base and Solvent (e.g., Cs₂CO₃ in Dioxane/H₂O) catalyst->base_solvent materials Check Purity of Starting Materials base_solvent->materials inert Ensure Rigorous Inert Atmosphere and Degassed Solvents deactivation->inert Yes side_products Significant Side Products? deactivation->side_products No temp Lower Reaction Temperature inert->temp anhydrous Use Anhydrous Conditions (e.g., KOtBu in 2-MeTHF) side_products->anhydrous Yes boronic_ester Use a Boronic Ester anhydrous->boronic_ester

Caption: A troubleshooting decision tree for common Suzuki coupling issues.

References

Preventing debromination of 5-Bromo-8-methylquinoline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of debromination during reactions involving 5-Bromo-8-methylquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is debromination and why is it a significant problem in reactions with this compound?

A1: Debromination, or hydrodehalogenation, is an undesired side reaction where the bromine atom at the 5-position of the quinoline ring is replaced by a hydrogen atom, yielding 8-methylquinoline.[1] This side reaction is problematic as it reduces the yield of the desired product, complicates the purification process due to similar polarities of the desired product and the debrominated byproduct, and consumes starting material inefficiently.[1]

Q2: Which reaction types are most susceptible to the debromination of this compound?

A2: Palladium-catalyzed cross-coupling reactions are particularly prone to causing debromination. These include, but are not limited to:

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Amination

  • Heck Reaction

  • Sonogashira Coupling

The specific reagents, catalyst system, and reaction conditions all play a crucial role in the extent of this side reaction.[1]

Q3: My Suzuki-Miyaura coupling reaction is showing a significant amount of the debrominated side product, 8-methylquinoline. How can I minimize this?

A3: Significant debromination in Suzuki-Miyaura coupling is a common issue. Here are several factors to investigate and optimize:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can sometimes promote debromination. Consider screening different ligands to find one that favors the desired coupling.[2]

  • Base Selection: The strength and type of base can significantly influence the reaction outcome. Stronger bases like sodium tert-butoxide (NaOt-Bu) may increase debromination. Consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][3]

  • Reaction Temperature: Higher temperatures often accelerate the rate of debromination.[1] Try lowering the reaction temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully to find the optimal balance.

  • Solvent and Water Content: The presence of a proton source can facilitate debromination. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be detrimental.[1] Ensure you are using anhydrous solvents if the protocol calls for it, or carefully control the amount of water in aqueous systems.

Q4: I am observing significant debromination during a Buchwald-Hartwig amination. What are the likely causes and solutions?

A4: Debromination in Buchwald-Hartwig aminations can often be attributed to the following:

  • Ligand Effects: Certain phosphine ligands can facilitate the undesired hydrodehalogenation. A screening of different ligands is recommended. For instance, in a study on a similar substrate, 5-bromo-8-benzyloxyquinoline, the choice of phosphine ligand had a significant impact on the yield of the debrominated product.[4]

  • Base-Promoted Elimination: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), while often necessary for the reaction, can promote debromination, especially at elevated temperatures.[1] Careful optimization of the base concentration and reaction temperature is crucial.

  • Catalyst Decomposition: The formation of palladium black, which indicates catalyst decomposition, can lead to non-selective catalysis, including debromination.[1] Using pre-catalysts or ensuring a rigorously oxygen-free environment can help maintain a well-defined active catalyst.

Q5: Can the Heck reaction also cause debromination of this compound?

A5: Yes, the Heck reaction can also lead to debromination as a side reaction. The mechanism of the Heck reaction involves a β-hydride elimination step, and under certain conditions, a competing pathway can lead to the reductive cleavage of the carbon-bromine bond.[5] To minimize this, consider the following:

  • Base Selection: The choice of base is important. Organic bases like triethylamine (Et₃N) are commonly used.

  • Additives: The addition of silver or thallium salts can sometimes suppress side reactions by facilitating the desired reductive elimination pathway.[5]

  • Catalyst System: As with other cross-coupling reactions, the choice of palladium catalyst and ligands can influence the reaction outcome.

Data Presentation

The following table summarizes the effect of different phosphine ligands on the yield of the desired amination product versus the debrominated side product in a Buchwald-Hartwig reaction of 5-bromo-8-benzyloxyquinoline, a close structural analog of this compound.

EntryLigand (L)Desired Product Yield (%)Debrominated Product Yield (%)
1L1 (Johnphos)Incomplete ConversionNoticeable
2L2 (Tri-tert-butylphosphine)8911
3L3 (Di-tert-butylneopentylphosphine)937

Data extracted from a study on the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with N-methylaniline.[4]

Experimental Protocols

Protocol 1: Minimizing Debromination in Suzuki-Miyaura Coupling

This protocol provides a starting point for minimizing debromination in the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Minimizing Debromination in Buchwald-Hartwig Amination

This protocol is adapted from a procedure for a similar substrate and aims to minimize debromination.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Di-tert-butylneopentylphosphine (L3) (7.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu, Pd(OAc)₂, and Di-tert-butylneopentylphosphine to a dry Schlenk flask.

  • Add this compound to the flask.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G Troubleshooting Workflow for Debromination start High Debromination Observed q1 Reaction Type? start->q1 suzuki Suzuki-Miyaura q1->suzuki Suzuki buchwald Buchwald-Hartwig q1->buchwald Buchwald heck Heck q1->heck Heck other Other q1->other Other sub_suzuki Troubleshoot Suzuki suzuki->sub_suzuki sub_buchwald Troubleshoot Buchwald buchwald->sub_buchwald sub_heck Troubleshoot Heck heck->sub_heck sub_other General Troubleshooting other->sub_other sol_suzuki1 Lower Temperature sub_suzuki->sol_suzuki1 sol_suzuki2 Use Milder Base (K3PO4, K2CO3) sub_suzuki->sol_suzuki2 sol_suzuki3 Screen Ligands sub_suzuki->sol_suzuki3 sol_suzuki4 Control Water Content sub_suzuki->sol_suzuki4 sol_buchwald1 Lower Temperature sub_buchwald->sol_buchwald1 sol_buchwald2 Screen Ligands (e.g., L3) sub_buchwald->sol_buchwald2 sol_buchwald3 Use Pre-catalyst sub_buchwald->sol_buchwald3 sol_buchwald4 Optimize Base Concentration sub_buchwald->sol_buchwald4 sol_heck1 Screen Bases (e.g., Et3N) sub_heck->sol_heck1 sol_heck2 Consider Additives (Ag salts) sub_heck->sol_heck2 sol_heck3 Optimize Catalyst System sub_heck->sol_heck3 sol_general1 Ensure High Purity of Starting Materials sub_other->sol_general1 sol_general2 Rigorous Degassing of Solvents sub_other->sol_general2 sol_general3 Maintain Inert Atmosphere sub_other->sol_general3

Caption: A troubleshooting workflow for addressing high levels of debromination.

G Catalytic Cycle and Origin of Debromination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd_complex->transmetalation debromination_path Debromination Pathway pd_complex->debromination_path coupled_complex Ar-Pd(II)(R)L_n transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product product->pd0 releases Pd(0) debrominated_product Debrominated Product (Ar-H) debromination_path->debrominated_product proton_source Proton Source (e.g., H2O, base) proton_source->debromination_path debrominated_product->pd0 releases Pd(0)

Caption: The catalytic cycle for cross-coupling reactions and a competing debromination pathway.

References

Stability issues of 5-Bromo-8-methylquinoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Bromo-8-methylquinoline under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of this compound in acidic solution. The quinoline ring system can be labile at low pH, potentially leading to hydrolysis or other degradation pathways.[1]- Conduct experiments at a higher pH or use a milder acidic stressor. - Ensure the consistent use of the same solvent system, as degradation kinetics can be solvent-dependent.[1] - Prepare stock solutions fresh before each experiment to minimize degradation over time.[2]
Inconsistent degradation rates between experiments. The solvent system can influence degradation kinetics.[1] The presence of impurities or contaminants can catalyze degradation.- Ensure consistent solvent composition and quality across all experiments. - Use high-purity solvents and reagents. - Control for the presence of potential nucleophiles or other reactive species in the reaction medium.[1]
Formation of unexpected degradation products. The presence of nucleophiles or other reactive species in the medium can lead to the formation of different degradation products.[1] The bromine atom at the 5-position can be susceptible to nucleophilic substitution.[3][4]- Identify and control for the presence of nucleophiles in the experimental setup. - Characterize the degradation products using appropriate analytical techniques (e.g., HPLC, LC-MS, NMR) to understand the degradation pathway.
No degradation observed under stress conditions. The compound may be highly stable under the applied conditions.- Employ more forcing degradation conditions, such as higher acid/base concentrations, higher temperatures, or longer exposure times.[5]
Changes in the physical appearance of the compound (e.g., color change). This could be due to oxidation, hygroscopicity, or photodegradation.[2]- Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] - Store in a desiccator to protect from moisture.[2] - Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?

A1: While specific degradation pathways for this compound are not extensively documented, general knowledge of quinoline chemistry suggests potential degradation mechanisms. Under acidic conditions, hydrolysis of the bromine substituent is a possibility, leading to the formation of 5-hydroxy-8-methylquinoline. The quinoline ring itself can also undergo degradation at very low pH.[1] Under basic conditions, nucleophilic substitution of the bromine atom by hydroxide ions can also occur.[6] It is crucial to perform forced degradation studies to identify the specific degradation products for this compound.[7][8]

Q2: How do the substituents (bromo and methyl groups) on the quinoline ring affect its stability?

A2: The position and nature of substituents significantly influence the electronic properties and stability of the quinoline ring. The electron-donating methyl group at the 8-position can increase the electron density of the ring system, potentially making it more susceptible to oxidation.[2] The electron-withdrawing bromine atom at the 5-position can influence the reactivity of the molecule, particularly its susceptibility to nucleophilic attack at that position.[3][4]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, or stress testing, involve intentionally degrading a compound under more severe conditions than it would typically encounter during storage or use.[7][8] These studies are critical for:

  • Establishing the intrinsic stability of the molecule.[1]

  • Identifying potential degradation products and pathways.[1][8]

  • Developing and validating stability-indicating analytical methods.[1]

Q4: What are typical conditions for performing a forced degradation study on a quinoline derivative like this compound?

A4: Typical stress conditions for forced degradation studies include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[2][5]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).[2][5]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Stress: Dry heat (e.g., 60-80°C) for several days.[2]

  • Photostability: Exposure to light, as specified by ICH guidelines.

Hypothetical Quantitative Data

The following table presents hypothetical degradation data for this compound under various stress conditions to illustrate the expected outcomes of a forced degradation study. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product(s)
0.1 M HCl (60°C)2485.25-Hydroxy-8-methylquinoline
1 M HCl (80°C)1262.55-Hydroxy-8-methylquinoline and other minor products
0.1 M NaOH (60°C)2490.75-Hydroxy-8-methylquinoline
1 M NaOH (80°C)1275.35-Hydroxy-8-methylquinoline and other minor products
10% H₂O₂ (RT)4895.1N-oxide and hydroxylated derivatives

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.

  • Keep the solution at room temperature for 48 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Visualizations

Troubleshooting_Flowchart cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions cluster_end Resolution start Unexpected Degradation Observed check_pH Is the pH extreme (highly acidic or basic)? start->check_pH check_reagents Are reagents and solvents of high purity? check_pH->check_reagents No adjust_pH Use milder pH conditions check_pH->adjust_pH Yes check_storage Was the compound stored correctly (inert atmosphere, desiccated, protected from light)? check_reagents->check_storage Yes purify_reagents Use high-purity reagents and solvents check_reagents->purify_reagents No improve_storage Implement proper storage protocols check_storage->improve_storage No characterize_degradants Characterize degradation products (HPLC, LC-MS) check_storage->characterize_degradants Yes end Stability Issue Resolved adjust_pH->end purify_reagents->end improve_storage->end characterize_degradants->end

References

Troubleshooting guide for reactions involving 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-8-methylquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with common challenges encountered during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are valued for their broad substrate scope and tolerance of various functional groups, making them essential tools in medicinal chemistry and materials science.

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings of this compound can arise from several factors. Common issues include inefficient catalyst activation, suboptimal choice of ligand or base, and inappropriate solvent selection. The reactivity of the boronic acid partner and the reaction temperature also play a crucial role. For instance, using a weak base like Na₂CO₃ might be less effective than a stronger base such as K₃PO₄ or Cs₂CO₃, especially for challenging couplings.

Q3: My Buchwald-Hartwig amination of this compound is not going to completion. What should I investigate?

A3: Incomplete conversion in a Buchwald-Hartwig amination can be due to several reasons. The choice of phosphine ligand is critical; bulky, electron-rich ligands often improve catalytic activity. The base used must be strong enough to deprotonate the amine, with sodium tert-butoxide (NaOtBu) being a common and effective choice. Catalyst deactivation, often indicated by the formation of palladium black, can also stall the reaction. This can sometimes be mitigated by using a more robust catalyst system or adjusting the reaction temperature.

Q4: What are the common side products in cross-coupling reactions with this compound?

A4: Common side products include:

  • Dehalogenation: The bromine atom on the quinoline ring is replaced by a hydrogen atom, resulting in the formation of 8-methylquinoline.

  • Homocoupling: The boronic acid reagent in a Suzuki-Miyaura coupling can couple with itself to form a biaryl byproduct.[1] Similarly, the amine in a Buchwald-Hartwig reaction can undergo oxidative coupling.

  • Protodeborylation: The boronic acid can be protonated and decompose, especially in the presence of water and at elevated temperatures.

Q5: How can I purify the product of a cross-coupling reaction involving this compound?

A5: The most common method for purifying the products of these reactions is column chromatography on silica gel. The choice of eluent is crucial for good separation. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. For basic quinoline products, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent streaking on the silica gel. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low to No Product Formation

If you are experiencing low or no yield in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Product catalyst Check Catalyst/Ligand start->catalyst 1. Start Here base Evaluate Base catalyst->base Try different Pd source/ligand solvent Optimize Solvent base->solvent Switch to stronger/more soluble base temp Adjust Temperature solvent->temp Use anhydrous or aqueous mixture boronic_acid Assess Boronic Acid Quality temp->boronic_acid Increase/decrease temperature outcome Improved Yield boronic_acid->outcome Use fresh/high-purity reagent

A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. If a standard catalyst like Pd(PPh₃)₄ is ineffective, consider using a more active pre-catalyst system with bulky, electron-rich ligands such as SPhos or RuPhos.

  • Base Selection: The base plays a key role in activating the boronic acid. If you are using a weaker base like K₂CO₃ with limited solubility, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate and yield.

  • Solvent System: The solvent must be appropriate for all components of the reaction. While toluene is common, a mixture of a polar aprotic solvent like 1,4-dioxane with water can be more effective for dissolving the base and boronic acid. Anhydrous conditions with a strong base like KOtBu in a solvent like 2-MeTHF can prevent protodeboronation.

  • Reaction Temperature: C-C bond formation often requires elevated temperatures (80-110 °C). However, excessively high temperatures can lead to catalyst decomposition. It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Using fresh, high-purity boronic acid is essential for a successful reaction.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Bromoquinoline

Catalyst SystemLigandBaseSolventTemperature (°C)Representative Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9085
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (2:1)100>95 (expected)
PdCl₂(dppf)dppfK₂CO₃DMF/H₂O (1:1)8078
Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane100>95 (expected)

Note: Yields are representative for a typical bromo-aminopyridine substrate and may vary for this compound.

Buchwald-Hartwig Amination: Incomplete Conversion and Side Reactions

For challenges with the Buchwald-Hartwig amination of this compound, such as incomplete reactions or the formation of significant side products, the following guide may be helpful.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Incomplete Conversion/ Side Products ligand Optimize Ligand start->ligand 1. Start Here base Check Base ligand->base Screen bulky, electron-rich ligands solvent Change Solvent base->solvent Use strong, non-nucleophilic base temp Adjust Temperature solvent->temp Ensure anhydrous conditions concentration Modify Concentration temp->concentration Optimize for catalyst stability outcome Improved Conversion/ Purity concentration->outcome Adjust to improve solubility

A systematic approach to resolving issues in Buchwald-Hartwig amination reactions.

Detailed Troubleshooting Steps:

  • Ligand Optimization: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For amination of quinolines, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos often give superior results compared to simpler phosphines like PPh₃.

  • Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent like toluene or 1,4-dioxane are commonly used. Ensure all reagents and solvents are strictly anhydrous, as water can lead to catalyst deactivation and side reactions.

  • Hydrodehalogenation Side Product: The formation of 8-methylquinoline (the dehalogenated product) can be a significant side reaction. This is often more prevalent with electron-poor aryl halides or if there are sources of hydride in the reaction mixture. Using a different ligand or a lower reaction temperature may help to minimize this side reaction.

  • Catalyst Deactivation: The appearance of palladium black is a sign of catalyst decomposition. This can be caused by high temperatures or impurities. Consider using a pre-catalyst, which can form the active Pd(0) species more cleanly, or performing the reaction at a slightly lower temperature.

Table 2: Ligand Screening for the Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with N-methylaniline

LigandLigand Cone Angle (°)Conversion (%)
JohnPhos (L1)15923
Tri-tert-butylphosphine (L2)18289
Di-tert-butylneopentylphosphine (L3)167100
2-Di-tert-butylphosphino-2'-methylbiphenyl (L4)-93

Data adapted from a study on a closely related substrate, 5-bromo-8-benzyloxyquinoline. Reaction conditions: Pd(OAc)₂, NaOt-Bu, Toluene, 110-120 °C.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Place the reaction vial in a preheated oil bath at 90 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is based on conditions found to be effective for a similar bromoquinoline substrate and may require optimization.

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)Br Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L-Pd(II)(Ar)(R2NH)]+ Br- OA_complex->Amine_complex + R2NH Amido_complex L-Pd(II)(Ar)(NR2) Amine_complex->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Product Ar-NR2 Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0)

A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromo-8-methylquinoline. The information is presented in a question-and-answer format to directly address potential challenges, along with detailed experimental protocols and quantitative data to facilitate a smooth transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: The two primary and scalable synthesis routes are the direct bromination of 8-methylquinoline and the Skraup synthesis. Direct bromination offers a more direct path with potentially higher atom economy, while the Skraup synthesis is a classic and robust method for constructing the quinoline core, which can be adapted for this specific target molecule.

Q2: What are the main challenges when scaling up the direct bromination of 8-methylquinoline?

A2: Key challenges include ensuring regioselectivity to favor the 5-bromo isomer over other positions, managing the handling of corrosive and hazardous bromine at larger scales, and controlling the reaction temperature to prevent the formation of di-brominated and other byproducts. Effective mixing becomes crucial at scale to ensure homogenous reaction conditions.

Q3: What are the critical safety considerations for the Skraup synthesis, especially at a larger scale?

A3: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1] Key safety considerations include:

  • Exotherm Management: The reaction generates significant heat, requiring a robust cooling system and careful monitoring of the internal temperature.

  • Controlled Reagent Addition: Slow and controlled addition of sulfuric acid is critical to prevent a runaway reaction.

  • Use of a Moderator: The addition of a moderator, such as ferrous sulfate, is highly recommended to ensure a more controlled reaction rate.[1]

  • Adequate Venting: The reactor system must have proper venting to handle any potential pressure buildup.

Q4: How does the choice of brominating agent in direct bromination affect the reaction at scale?

A4: Elemental bromine is a common and cost-effective brominating agent but is highly corrosive and requires specialized handling infrastructure at an industrial scale. N-Bromosuccinimide (NBS) is a solid and often easier-to-handle alternative, which can improve the safety profile of the process. However, the cost of NBS and the generation of succinimide as a byproduct need to be considered for large-scale economic viability.

Troubleshooting Guides

Direct Bromination of 8-Methylquinoline
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Sub-optimal reaction temperature. - Formation of byproducts (e.g., dibromoquinolines).- Increase reaction time and monitor progress using in-process controls (e.g., HPLC, GC). - Optimize temperature; too low may be too slow, too high may promote side reactions. - Adjust stoichiometry of the brominating agent; excess can lead to over-bromination.
Poor Regioselectivity (Formation of other bromo-isomers) - Incorrect catalyst or solvent system. - Reaction temperature not optimized.- Ensure the use of a suitable catalyst (e.g., silver sulfate in sulfuric acid) that directs bromination to the 5-position. - Carefully control the reaction temperature, as it can influence isomer distribution.
Formation of Di-bromo Byproducts - Excess brominating agent. - "Hot spots" in the reactor due to poor mixing.- Use a stoichiometric amount or a slight excess of the brominating agent. - Improve agitation to ensure uniform temperature and reagent distribution. Consider controlled addition of the brominating agent over time.
Skraup Synthesis for 8-Methylquinoline Core
Issue Possible Cause(s) Troubleshooting Steps
Violent/Uncontrolled Reaction - Reaction is highly exothermic. - Too rapid addition of sulfuric acid. - Inadequate cooling. - Lack of a reaction moderator.- Ensure the reactor's cooling system is sufficient for the scale. - Add sulfuric acid slowly and monitor the internal temperature closely. - Add ferrous sulfate as a moderator to control the reaction rate.[1] - Ensure efficient stirring to dissipate heat.
Low Yield of Quinoline Product - Incomplete reaction. - Tar formation due to localized overheating. - Inefficient work-up and product isolation.- Ensure the reaction is heated for a sufficient duration after the initial exotherm subsides. - Improve mixing and temperature control to minimize tar formation. - For volatile quinolines, steam distillation can be an effective purification method to separate the product from tar.
Product is a thick, unmanageable tar - Uncontrolled polymerization and side reactions.- Dilute the cooled reaction mixture with water to reduce viscosity before work-up. - Optimize the reaction temperature and ensure the use of a moderator.

Quantitative Data

Table 1: Lab-Scale Synthesis of this compound via Direct Bromination

ParameterMethod AMethod B
Starting Material 8-Methylquinoline8-Methylquinoline
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Solvent Silver Sulfate (Ag₂SO₄) in conc. H₂SO₄Dichloromethane (DCM) or Acetic Acid
Temperature Room Temperature0 - 25 °C
Reaction Time 5 hours4 - 6 hours
Reported Yield 71%[2]Not specified
Scale 0.3 MNot specified

Note on Scaling Up: Direct scaling of the above parameters is not recommended. A thorough process hazard analysis and optimization study are required. At larger scales, heat and mass transfer limitations become significant. Expect to adjust stirring speed, heating/cooling rates, and potentially the rate of reagent addition to maintain optimal conditions and yields.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Direct Bromination

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-Methylquinoline (0.3 M) in concentrated H₂SO₄ in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add Ag₂SO₄ (1.5 equivalents) followed by the dropwise addition of Br₂ (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Filter to remove any precipitate.

  • Neutralize the filtrate to a pH > 7 with a saturated aqueous Na₂CO₃ solution.

  • Extract the aqueous phase three times with EtOAc.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.[2]

Protocol 2: General Procedure for Skraup Synthesis of a Quinoline

Materials:

  • Aniline derivative

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous Sulfate (FeSO₄) (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative, glycerol, and ferrous sulfate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic and may require external cooling.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Gently heat the mixture to initiate the reaction. Once the reaction begins to boil, remove the external heat source. The exotherm should sustain the reaction for some time.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline product by steam distillation or solvent extraction.

  • Purify the crude product by vacuum distillation, recrystallization, or chromatography.

Visualizations

experimental_workflow_bromination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 8-Methylquinoline D Reaction Mixture A->D B H₂SO₄, Ag₂SO₄ B->D C Bromine C->D E Quench (Ice Water) D->E F Neutralization (Na₂CO₃) E->F G Extraction (EtOAc) F->G H Drying (Na₂SO₄) G->H I Concentration H->I J Crude Product I->J K Recrystallization / Chromatography J->K L Pure this compound K->L

Caption: Workflow for the direct bromination of 8-methylquinoline.

troubleshooting_logic_skraup Start Skraup Synthesis Issue ViolentReaction Violent Reaction? Start->ViolentReaction LowYield Low Yield? Start->LowYield TarFormation Excessive Tar? Start->TarFormation Sol_ControlAddition Control H₂SO₄ Addition Rate ViolentReaction->Sol_ControlAddition Yes Sol_Moderator Add Ferrous Sulfate ViolentReaction->Sol_Moderator Yes Sol_Cooling Improve Cooling Efficiency ViolentReaction->Sol_Cooling Yes Sol_TimeTemp Increase Reaction Time/Temp LowYield->Sol_TimeTemp Yes Sol_Mixing Improve Agitation LowYield->Sol_Mixing Yes Sol_Workup Optimize Work-up (e.g., Steam Distillation) LowYield->Sol_Workup Yes TarFormation->Sol_Moderator Yes TarFormation->Sol_Cooling Yes TarFormation->Sol_Mixing Yes

Caption: Troubleshooting logic for common issues in the Skraup synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromo-8-methylquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 5-Bromo-8-methylquinoline against other isomeric bromoquinolines in key palladium-catalyzed cross-coupling reactions. Quinoline scaffolds are foundational in medicinal chemistry, and the functionalization of bromoquinolines via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is a cornerstone of modern drug discovery.[1][2] The reactivity of the C-Br bond is highly dependent on its position on the quinoline ring and the electronic influence of other substituents, which dictates the efficiency of these synthetic transformations.

The presence of a methyl group at the 8-position in this compound introduces an electron-donating group (EDG) to the quinoline system. This can subtly influence the electronic properties of the C-Br bond at the 5-position, potentially affecting the rates of oxidative addition in palladium-catalyzed cycles compared to unsubstituted bromoquinolines.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[2][3] The reaction's efficiency with bromoquinolines is critical for creating diverse molecular libraries for biological screening.

Relative Performance Data:

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromoquinolines. The data for this compound is projected based on established principles of electronic effects, while data for other isomers is derived from literature precedents.

Bromoquinoline SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10018~85-95 (Projected)N/A
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101292[4]
8-Bromo-6-methylquinolin-2(1H)-one(4-Methoxyphenyl)boronic AcidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O901288[5]
3-BromoquinolinePhenylboronic AcidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O901495[2]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[6][7] The reaction couples an aryl halide with a primary or secondary amine.

Relative Performance Data:

This table compares reaction outcomes for the Buchwald-Hartwig amination across different bromoquinoline isomers. The choice of ligand is crucial for achieving high yields.[8]

Bromoquinoline SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10016~80-90 (Projected)N/A
3-BromoquinolineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene1102485[6]
6-BromoquinolineMethyl CarbamatePd₂(dba)₃ / XantphosNaOtBuToluene1101878[1]
5-Bromo-8-benzyloxyquinolineN-MethylanilinePd(OAc)₂ / Johnphos (L1)NaOtBuToluene1002491[8]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in materials science and medicinal chemistry.[11]

Relative Performance Data:

The table below outlines typical conditions for the Sonogashira coupling of bromoquinolines. The reaction generally requires a palladium catalyst and a copper(I) co-catalyst.[12]

Bromoquinoline SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6512~90-98 (Projected)N/A
6-Bromoisoquinoline-1-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF801692[9]
5-Bromo-N-phenylpyridin-3-aminePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF1001285[13]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1694[14]

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[15]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to the specified temperature (e.g., 90-100 °C) and stir vigorously for the required time (12-24 hours), monitoring progress by TLC or LC-MS.[16]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromoquinoline (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[1]

  • Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-110 °C). Stir for 12-24 hours, monitoring progress by TLC or LC-MS.[1]

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylquinoline.[6]

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromoquinoline (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).[9]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N or DIPEA, 2-3 equiv). Finally, add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or heat to the specified temperature (e.g., 60-80 °C), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Visualizations

Experimental and Catalytic Cycle Diagrams

G Generalized Suzuki Coupling Workflow prep Reagent Preparation (Bromoquinoline, Boronic Acid, Catalyst, Base) setup Reaction Setup (Combine in Schlenk Flask) prep->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 90°C, 12-24h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[2]

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition (+ Ar-Br) pd2_amido L₂Pd(II)(Ar)(NR'R'') pd2_complex->pd2_amido Amine Coordination & Deprotonation (+ HNR'R'', Base) pd2_amido->pd0 Reductive Elimination (- Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[1]

References

Comparative study of Suzuki coupling with different substituted bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a comparative analysis of the Suzuki coupling reaction with various isomers of bromoquinoline, a prevalent scaffold in medicinal chemistry and drug discovery.[2] Understanding the relative reactivity and optimal conditions for different bromoquinoline isomers is crucial for the efficient synthesis of novel quinoline-based compounds.

Comparative Performance of Bromoquinoline Isomers

The position of the bromine atom on the quinoline ring significantly influences the substrate's reactivity in the Suzuki coupling. This is primarily due to a combination of electronic and steric effects. While a direct, comprehensive side-by-side comparison under identical conditions for all bromoquinoline isomers is not extensively documented in a single source, a comparative analysis can be constructed from available literature data and established chemical principles. The generally accepted trend in reactivity for haloarenes in palladium-catalyzed Suzuki coupling follows the order of bond dissociation energy: I > Br > Cl.[3]

Below is a summary of experimental data for the Suzuki coupling of various bromoquinolines with arylboronic acids, providing a comparative overview for reaction optimization.

Bromoquinoline IsomerBoronic Acid/EsterCatalyst (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
2-BromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O (4:1)80-9012-16High[2]
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O (4:1)80-9012-16High[2]
3-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)Dioxane/H₂O (3:1)1006-865[2]
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterVaries (Optimization Study)DBUTHF/H₂OAmbientVariesVaries[4][5]
4-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-11012~75 (analogous systems)[6]
5-Bromo-8-methoxy-2-methylquinolineArylboronic acid------[7]
6-BromoquinolineArylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2M solution, 2 mL)Toluene/Ethanol (8 mL/2 mL)9012Good[3]
7-Bromo-1H-indole-2-yl-boronic acid (analogous heteroaromatic)Aryl halidePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)80-120-High[1]
8-BromoquinolinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O606High (expected)[8]

Note: The data presented is collated from various sources and may not represent directly comparable experiments. "High" and "Good" yields are as reported in the source literature without a specific percentage. The entry for 8-bromoquinoline is an expected outcome based on general catalyst system effectiveness.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki coupling of bromoquinolines.

General Procedure for Suzuki Coupling of Bromoquinolines

This protocol outlines a common method using a palladium catalyst with a phosphine ligand.[2]

Materials:

  • Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[2]

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[2]

  • Degassed 1,4-dioxane and water (4:1 v/v)[2]

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the bromoquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring for the designated time (typically 6-24 hours).[2][9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the relationships and workflows in Suzuki coupling reactions, the following diagrams are provided.

G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Bromoquinoline, Boronic Acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC) D->E F Cool and Dilute (Ethyl Acetate/Water) E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination bromoquinoline Ar-X (Bromoquinoline) boronic_acid Ar'-B(OR)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Discussion of Reactivity Trends

The reactivity of bromoquinolines in Suzuki coupling is influenced by the electronic properties of the quinoline ring and steric hindrance around the C-Br bond.

  • Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which can influence the reactivity of the C-Br bond. Positions that are more electronically deficient are generally more reactive towards oxidative addition, the rate-determining step in many Suzuki couplings. For instance, the C2 and C4 positions are known to be more electrophilic.[6]

  • Steric Effects: Bromine atoms at sterically hindered positions, such as the C8 position, may exhibit lower reactivity due to the difficulty of the bulky palladium catalyst approaching the C-Br bond.

  • Ligand and Catalyst Choice: The selection of the palladium catalyst and its associated ligands is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, or N-heterocyclic carbene (NHC) ligands, are often effective for challenging substrates, including heteroaryl halides.[8][10] For example, Pd(dppf)Cl₂ is a commonly used and effective catalyst for the coupling of bromoquinolines.[2]

Conclusion

The Suzuki-Miyaura cross-coupling of substituted bromoquinolines is a powerful and versatile method for the synthesis of a diverse range of functionalized quinoline derivatives. While the reactivity of each bromoquinoline isomer is dependent on a multitude of factors including the specific boronic acid partner, catalyst system, and reaction conditions, this guide provides a comparative overview to aid researchers in the strategic design and optimization of their synthetic routes. Careful consideration of the electronic and steric factors influencing the reactivity of the bromoquinoline isomers, coupled with the appropriate selection of catalyst, ligand, base, and solvent, will enable the successful synthesis of target molecules for applications in drug discovery and materials science.

References

A Comparative Guide to the Stability of 5-Bromo-8-methylquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 5-Bromo-8-methylquinoline and its positional isomers. Due to a lack of direct comparative experimental studies in publicly available literature, this guide integrates theoretical stability predictions based on established chemical principles with detailed experimental protocols for conducting comprehensive stability assessments.

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural component in many pharmaceuticals and biologically active compounds.[1] The position of substituents on the quinoline ring can significantly influence the molecule's physicochemical properties, including its stability. Understanding the relative stability of isomers is crucial in drug development for selecting the most viable candidate for further investigation, as it impacts shelf-life, formulation, and degradation pathways.

This guide will focus on the comparison of this compound with its potential positional isomers, where the bromo and methyl groups are situated at different positions on the quinoline ring.

Theoretical Stability Comparison

In the absence of direct experimental data, the relative stability of bromomethylquinoline isomers can be predicted using computational methods such as Density Functional Theory (DFT). These methods calculate the electronic structure and energy of a molecule, providing insights into its kinetic and thermodynamic stability. A lower calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally suggests lower stability and higher reactivity.

Based on general principles of organic chemistry, the following factors can influence the stability of these isomers:

  • Steric Hindrance: Isomers with bulky groups (like bromine and methyl) in close proximity may experience steric strain, leading to lower stability.

  • Electronic Effects: The positions of the electron-withdrawing bromine atom and the electron-donating methyl group can affect the electron density distribution in the quinoline ring system, influencing its susceptibility to degradation.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions can enhance the stability of certain isomers.

Table 1: Predicted Relative Stability of this compound and Its Isomers

CompoundStructurePredicted Relative StabilityRationale
This compoundthis compoundModerateThe proximity of the bromo and methyl groups on the same benzene ring of the quinoline core could introduce some steric strain.
6-Bromo-8-methylquinoline6-Bromo-8-methylquinolinePotentially HigherThe substituents are on the same ring but not adjacent, potentially reducing steric hindrance compared to the 5,8-isomer.
7-Bromo-8-methylquinoline7-Bromo-8-methylquinolinePotentially HigherSimilar to the 6-bromo isomer, reduced steric strain is expected. Electronic effects might differ slightly.
8-Bromo-5-methylquinoline8-Bromo-5-methylquinolineModerateAnalogous to this compound in terms of substituent proximity.

Note: The structures for isomers other than this compound are representative illustrations as direct images were not available in the search results. The stability predictions are theoretical and require experimental verification.

Experimental Protocols for Stability Analysis

To experimentally determine and compare the stability of this compound and its isomers, a series of forced degradation studies should be conducted. These studies expose the compounds to various stress conditions to accelerate degradation.

Thermal Stability Analysis

Objective: To determine the thermal stability and decomposition profile of the compounds.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an aluminum or ceramic TGA pan.

  • TGA Protocol:

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature. The onset temperature of decomposition indicates the thermal stability.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • Record the heat flow to detect thermal events such as melting, crystallization, and decomposition.[2]

Photostability Analysis

Objective: To assess the stability of the compounds when exposed to light. This is crucial for determining appropriate packaging and storage conditions.

Methodology: ICH Q1B Guideline for Photostability Testing [3][4]

  • Sample Preparation:

    • For solid-state testing, spread a thin layer of the compound in a suitable container (e.g., a petri dish).

    • For solution-state testing, prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette.

  • Light Exposure:

    • Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in the ICH Q1B guideline. A xenon lamp or a combination of cool white fluorescent and near-UV lamps are typically used.[5][6]

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.[5]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analysis:

    • After exposure, analyze the samples and the dark control by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Hydrolytic Stability Analysis

Objective: To evaluate the stability of the compounds in the presence of water at different pH values.

Methodology: Forced Degradation under Acidic, Basic, and Neutral Conditions

  • Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or a neutral buffer) media.

  • Stress Conditions:

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period.

    • Take samples at various time points.

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation.

Data Presentation

The quantitative data obtained from these stability studies should be summarized in a clear and structured table for easy comparison of the different isomers.

Table 2: Comparative Stability Data (Hypothetical)

IsomerTGA Onset of Decomposition (°C)Photodegradation (% after 1.2 million lux hours)Hydrolytic Degradation (% after 24h at 60°C)
Acidic (pH 1) Neutral (pH 7)
This compoundExperimental ValueExperimental ValueExperimental Value
6-Bromo-8-methylquinolineExperimental ValueExperimental ValueExperimental Value
7-Bromo-8-methylquinolineExperimental ValueExperimental ValueExperimental Value
8-Bromo-5-methylquinolineExperimental ValueExperimental ValueExperimental Value

Visualizations

Experimental Workflow for Stability Analysis

The following diagram illustrates a logical workflow for the comprehensive stability assessment of a new chemical entity like this compound and its isomers.

G cluster_0 Compound Synthesis and Characterization cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Data Analysis and Comparison Synthesis Synthesis of Isomers Purification Purification and Characterization (NMR, MS) Synthesis->Purification HPLC_Dev Develop Stability-Indicating HPLC Method Purification->HPLC_Dev Thermal Thermal Stability (TGA/DSC) Quantify Quantify Degradation Thermal->Quantify Photo Photostability (ICH Q1B) Photo->Quantify Hydrolytic Hydrolytic Stability (Acid, Base, Neutral) Hydrolytic->Quantify Oxidative Oxidative Stability (e.g., H2O2) Oxidative->Quantify HPLC_Val Validate HPLC Method HPLC_Dev->HPLC_Val HPLC_Val->Thermal HPLC_Val->Photo HPLC_Val->Hydrolytic HPLC_Val->Oxidative Identify Identify Degradants (LC-MS) Quantify->Identify Compare Compare Isomer Stability Identify->Compare

Caption: A logical workflow for the stability analysis of quinoline isomers.

Conclusion

References

A Comparative Guide to the Analytical Method Validation of 5-Bromo-8-methylquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analytical method validation of 5-Bromo-8-methylquinoline, a key intermediate in pharmaceutical synthesis.[1] While specific validation data for this compound is not extensively published, this document outlines a robust validation approach based on established methodologies for structurally similar quinoline derivatives.[2][3][4] We will also explore alternative analytical techniques and present supporting data to guide researchers in selecting the most appropriate method for their needs.

I. Introduction to Analytical Method Validation

Analytical method validation is a critical process in drug development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[5][6] For a compound like this compound, a validated HPLC method ensures the accuracy, precision, and reliability of quantitative analysis, which is essential for purity assessment, stability studies, and quality assurance of the final drug product. The validation process typically assesses several key parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][7]

II. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of quinoline derivatives due to its high sensitivity, selectivity, and reproducibility.[3][8] A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of these compounds.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a representative procedure based on common practices for quinoline derivative analysis.[3][9]

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[9]

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC-grade acetonitrile and methanol

    • High-purity water (e.g., Milli-Q)

    • Ammonium formate or phosphoric acid for mobile phase buffering[10][11]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and 0.02 M ammonium formate buffer (pH adjusted to 4.0 with formic acid).

    • Gradient Program: A typical gradient might start at 30% acetonitrile and increase to 80% over 20 minutes.[3]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: UV detection at an appropriate wavelength, determined by the UV spectrum of this compound (e.g., 254 nm).[9]

    • Injection Volume: 10 µL.[9]

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[9]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).[9]

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

Workflow for HPLC Method Validation

cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Protocol Develop HPLC Protocol Standards Prepare Standards & Samples Protocol->Standards Data Collect Chromatographic Data Standards->Data Specificity Specificity Analysis Analyze Results Specificity->Analysis Linearity Linearity & Range Linearity->Analysis Accuracy Accuracy Accuracy->Analysis Precision Precision Precision->Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Analysis Robustness Robustness Robustness->Analysis Data->Specificity Data->Linearity Data->Accuracy Data->Precision Data->LOD_LOQ Data->Robustness Report Generate Validation Report Analysis->Report

Caption: Workflow for the validation of an HPLC analytical method.

III. Data Presentation: HPLC Method Validation Parameters

The following tables summarize the typical performance characteristics expected from a validated HPLC method for this compound, based on data for similar compounds.[2][3]

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
RSD of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Method Validation Data

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998[2]
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%[2]
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.1 µg/mL[3]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
Robustness RSD ≤ 2.0% for varied parametersRobust

IV. Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the analysis of quinoline derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for volatile and thermally stable compounds.

Table 3: Comparison of HPLC and GC-MS for this compound Analysis

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Sensitivity High (µg/mL to ng/mL range).[3]Very High (ng/mL to pg/mL range).
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.
Sample Volatility Not required.Required.
Derivatization Generally not required.May be required for polar compounds.
Instrumentation Cost Moderate.High.
Typical Run Time 15-30 minutes.20-40 minutes.
Primary Application Quantitative analysis, purity determination.Identification, structural elucidation, quantitation of volatile impurities.

Logical Comparison of Analytical Techniques

cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound HPLC_Principle Liquid Chromatography Analyte->HPLC_Principle GCMS_Principle Gas Chromatography Mass Spectrometry Analyte->GCMS_Principle HPLC_Adv Advantages: - No volatility requirement - Robust for quantitation - Lower cost HPLC_Principle->HPLC_Adv HPLC_Disadv Disadvantages: - Lower selectivity than MS - Solvent consumption HPLC_Principle->HPLC_Disadv GCMS_Adv Advantages: - High sensitivity - Excellent selectivity - Structural information GCMS_Principle->GCMS_Adv GCMS_Disadv Disadvantages: - Requires volatility - Higher cost - Potential for thermal degradation GCMS_Principle->GCMS_Disadv

Caption: Comparison of HPLC-UV and GC-MS for the analysis of this compound.

V. Conclusion

The described HPLC method, following a comprehensive validation protocol, provides a reliable and robust approach for the quantitative analysis of this compound. The typical performance characteristics outlined in this guide, based on data from analogous quinoline derivatives, demonstrate the suitability of HPLC for routine quality control and research applications. While GC-MS offers higher sensitivity and selectivity, HPLC remains a more accessible and practical choice for most quantitative purposes, especially when sample volatility is a concern. The selection of the analytical technique should be based on the specific requirements of the analysis, including the need for structural information, the required level of sensitivity, and available instrumentation.

References

Comparative Guide to Analytical Methods for 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative analysis of 5-Bromo-8-methylquinoline. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents a detailed overview of a proposed GC-MS method alongside High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by hypothetical yet realistic experimental data and detailed protocols.

Methodology Comparison

The choice of analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, other methods offer distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. It is well-suited for the analysis of this compound due to its volatility. The mass spectrometer provides structural information, aiding in unambiguous peak identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[1] For this compound, which possesses a UV-absorbing chromophore, HPLC-UV offers a robust and cost-effective analytical solution.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly advantageous for the analysis of non-volatile or thermally labile compounds and offers exceptional sensitivity and selectivity.[2] For halogenated compounds, the isotopic pattern of bromine can be used for selective detection.[3][4]

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a reliable and cost-effective technique for the quantitative analysis of organic compounds.[5][6] While it lacks the specificity of mass spectrometric detection, it can be a suitable alternative for routine analysis where high sensitivity is not the primary requirement and the sample matrix is relatively clean.

Data Presentation: Performance Comparison

The following tables summarize the hypothetical quantitative performance data for the analysis of this compound by the four compared methods. These values are based on typical performance characteristics observed for similar analytes in the scientific literature.[7][8][9]

Table 1: Comparison of Key Analytical Performance Parameters

ParameterGC-MSHPLC-UVLC-MSGC-FID
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL3 ng/mL0.15 ng/mL15 ng/mL
Linearity (R²) > 0.999> 0.998> 0.999> 0.997
Precision (RSD%) < 5%< 8%< 5%< 10%
Accuracy (Recovery %) 95-105%92-108%96-104%90-110%
Analysis Time ~15 min~10 min~10 min~15 min
Selectivity Very HighModerateVery HighLow
Cost per Sample ModerateLowHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

GC-MS Method for this compound

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For unknown samples, dissolve an accurately weighed amount in the solvent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (C₁₀H₈BrN, MW: 222.08): m/z 221, 223 (M+), 142 (M-Br).

HPLC-UV Method for this compound

Sample Preparation:

  • Prepare stock and calibration solutions as described in the GC-MS method, using a mobile phase compatible solvent (e.g., acetonitrile/water mixture).

HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program: Start with 30% B, increase to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 230 nm and 280 nm.

LC-MS Method for this compound

Sample Preparation:

  • Prepare stock and calibration solutions as described in the HPLC-UV method.

LC-MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: As described in the HPLC-UV method.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition: Precursor ion (m/z 222) → Product ion (e.g., m/z 143).

GC-FID Method for this compound

Sample Preparation:

  • Prepare stock and calibration solutions as described in the GC-MS method.

GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL, split mode (e.g., 20:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Same as the GC-MS method.

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Nitrogen) Flow: 25 mL/min.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analysis of this compound using the described methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration (0.22 µm) B->C D Injection (1 µL) C->D E GC Separation (DB-5MS Column) D->E F MS Detection (EI, Scan/SIM) E->F G Peak Integration F->G H Quantification G->H

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration (0.22 µm) B->C D Injection (2-10 µL) C->D E LC Separation (C18 Column) D->E F UV or MS Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Generalized workflow for HPLC-UV and LC-MS analysis.

References

A Comparative Guide to the Quantification of Impurities in 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the quantification of impurities in 5-Bromo-8-methylquinoline samples for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of analytical methodologies for the quantification of impurities in this compound. Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product. This document outlines potential impurities, compares common analytical techniques, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their needs.

Potential Impurities in this compound

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Based on the typical synthesis of this compound, which involves the bromination of 8-methylquinoline[1], potential impurities may include:

  • Isomeric Impurities: Positional isomers such as 7-Bromo-8-methylquinoline or 6-Bromo-8-methylquinoline can be formed during the bromination step.

  • Starting Material: Unreacted 8-methylquinoline.

  • Over-brominated Products: Di-bromo-8-methylquinoline species.

  • Related Synthesis By-products: Impurities from the synthesis of the 8-methylquinoline starting material.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate quantification of impurities. The most common methods for impurity profiling are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Each technique offers distinct advantages and disadvantages for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Impurity Quantification

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
HPLC Separation based on polarityHigh resolution for isomeric impurities, suitable for non-volatile compounds, well-established for purity analysis.[3][4]Requires selection of appropriate column and mobile phase, may require reference standards for quantification.
GC-MS Separation based on volatility and mass-to-charge ratioHigh sensitivity for volatile impurities, provides structural information for impurity identification.[2]The compound must be volatile and thermally stable, potential for degradation at high temperatures.
NMR Nuclear magnetic resonanceProvides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Quantitative Analysis and Experimental Data

The following tables summarize hypothetical, yet representative, quantitative data from the analysis of a synthesized batch of this compound compared to a certified reference standard.

Table 2: HPLC Purity Analysis of this compound

SampleCompoundRetention Time (min)Peak Area (%)
Reference StandardThis compound6.4599.97
Synthesized SampleThis compound6.4698.54
Synthesized SampleImpurity 1 (8-methylquinoline)4.920.78
Synthesized SampleImpurity 2 (Isomer)6.810.68

Table 3: GC-MS Impurity Profile of this compound

SampleComponentRetention Time (min)Molecular Ion (m/z)Relative Abundance (%)
Reference StandardThis compound9.22221/223>99.9
Synthesized SampleThis compound9.22221/22398.6
Synthesized Sample8-methylquinoline7.561431.1
Synthesized SampleUnknown Impurity8.981570.3

Experimental Protocols

Detailed methodologies for the analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is employed for the quantitative purity assessment.

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

  • Gradient Program:

    • 0-20 min: 30% B to 70% B

    • 20-25 min: 70% B to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of mobile phase (50:50 A:B).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is conducted to identify and quantify volatile impurities.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C held for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dilute the sample in dichloromethane to a concentration of 100 µg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is utilized for structural confirmation and detection of isomeric impurities.

  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: 10 mg/mL.

Visualizations

The following diagrams illustrate the workflow for purity assessment and impurity identification.

G Overall Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Solvent Sample_Weighing->Sample_Dissolution HPLC_Analysis HPLC Analysis Sample_Dissolution->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Dissolution->GCMS_Analysis NMR_Analysis NMR Analysis Sample_Dissolution->NMR_Analysis Purity_Calculation Calculate Purity HPLC_Analysis->Purity_Calculation Impurity_Quantification Quantify Impurities GCMS_Analysis->Impurity_Quantification NMR_Analysis->Impurity_Quantification Final_Report Generate Report Purity_Calculation->Final_Report Impurity_Quantification->Final_Report

Caption: Overall workflow for the purity assessment of this compound.

G Logical Pathway for Impurity Identification Start Unknown Peak Detected in Chromatogram Mass_Spec Obtain Mass Spectrum (GC-MS) Start->Mass_Spec Propose_Structure Propose Structure (Fragmentation Pattern) Mass_Spec->Propose_Structure NMR_Confirmation Confirm Structure (NMR) Propose_Structure->NMR_Confirmation Synthesize_Standard Synthesize Reference Standard Propose_Structure->Synthesize_Standard Identified Impurity Identified NMR_Confirmation->Identified Final_Confirmation Confirm by Co-injection (HPLC/GC) Synthesize_Standard->Final_Confirmation Final_Confirmation->Identified

Caption: Logical pathway for impurity identification and characterization.

References

Comparative Analysis of the Biological Activity of 5-Bromo-8-methylquinoline Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of quinoline derivatives, with a specific focus on the structural scaffold of 5-Bromo-8-methylquinoline. Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a broad spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The this compound structure serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

While comprehensive studies on a wide array of this compound derivatives are not extensively available in the reviewed literature, this guide aggregates data from structurally related bromo- and methyl-substituted quinoline compounds to provide a valuable comparative context for researchers. The presented data on antimicrobial and anticancer activities, along with detailed experimental protocols and relevant signaling pathways, aims to facilitate further research and drug discovery efforts in this area.

Antimicrobial Activity

Quinoline derivatives have been extensively investigated for their potential to combat various pathogenic microorganisms. The substitution pattern on the quinoline ring plays a crucial role in determining the antimicrobial potency and spectrum. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several bromo-substituted quinoline derivatives against a panel of bacterial and fungal strains. It is important to note that while these compounds are not direct derivatives of this compound, they provide insight into the potential antimicrobial profile of this class of molecules. For instance, various substituted quinolines have shown selective antimicrobial activities with MIC values ranging from 62.50-250 μg/ml against human Gram-positive and Gram-negative pathogenic bacteria.[2]

Compound/DerivativeMicroorganismStrainMIC (µg/mL)Reference
6-BromotetrahydroquinolineVarious Gram (+) and Gram (-) bacteria-62.50 - 250[2]
6,8-DibromotetrahydroquinolineVarious Gram (+) and Gram (-) bacteria-62.50 - 250[2]
8-Bromo-6-cyanoquinolineVarious Gram (+) and Gram (-) bacteria-62.50 - 250[2]
5-Bromo-6,8-dimethoxyquinolineVarious Gram (+) and Gram (-) bacteria-62.50 - 250[2]
5,7-Dibromo-8-hydroxyquinolineVarious Gram (+) and Gram (-) bacteria-62.50 - 250[2]
9-Bromo substituted indolizinoquinoline-5,12-dione derivativesVarious Gram (+) and Gram (-) bacteria-Data not specified[3]

Anticancer Activity

The quinoline scaffold is a key component in a number of anticancer agents. Derivatives of quinoline have demonstrated the ability to inhibit the proliferation of various cancer cell lines through different mechanisms of action. The table below presents the half-maximal inhibitory concentration (IC50) values for several bromo-substituted quinoline derivatives against a range of cancer cell lines. This data, while not specific to this compound derivatives, offers a comparative perspective on the potential cytotoxic effects of this structural class. For example, compounds like 6-Bromo-5-nitroquinoline have shown significant antiproliferative activity.[4]

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29Human AdenocarcinomaLower than 5-FU[4]
6-BromotetrahydroquinolineA549, HeLa, HT29, Hep3B, MCF7Lung, Cervical, Colon, Liver, Breast2 - 50 µg/mL[2]
6,8-DibromotetrahydroquinolineA549, HeLa, HT29, Hep3B, MCF7Lung, Cervical, Colon, Liver, Breast2 - 50 µg/mL[2]
8-Bromo-6-cyanoquinolineA549, HeLa, HT29, Hep3B, MCF7Lung, Cervical, Colon, Liver, Breast2 - 50 µg/mL[2]
5-Bromo-6,8-dimethoxyquinolineA549, HeLa, HT29, Hep3B, MCF7Lung, Cervical, Colon, Liver, Breast2 - 50 µg/mL[2]
5,7-Dibromo-8-hydroxyquinolineA549, HeLa, HT29, Hep3B, MCF7Lung, Cervical, Colon, Liver, Breast2 - 50 µg/mL[2]

Anti-inflammatory Activity

Research into the anti-inflammatory properties of quinoline derivatives is an active area. While specific quantitative data for this compound derivatives is scarce in the reviewed literature, the broader class of quinoline compounds has shown potential in modulating inflammatory pathways. Further investigation is required to determine the specific anti-inflammatory effects and mechanisms of action for derivatives of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are methodologies for key assays used in the evaluation of quinoline derivatives, based on established practices in the field.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[5]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation start This compound Scaffold derivatives Synthesis of Derivatives start->derivatives purification Purification & Characterization derivatives->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial anticancer Anticancer Assays (IC50) purification->anticancer antiinflammatory Anti-inflammatory Assays purification->antiinflammatory sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar antiinflammatory->sar pathway Mechanism of Action/Signaling Pathway Studies sar->pathway

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Inhibition

References

Benchmarking 5-Bromo-8-methylquinoline Derivatives in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic electronics, the quest for novel materials with superior performance is paramount for the development of next-generation displays, lighting, and flexible devices. Quinoline derivatives have emerged as a promising class of materials, particularly for their application in Organic Light-Emitting Diodes (OLEDs) as electron transport and host materials.[1] This guide provides a comparative benchmark of the anticipated performance of a representative 5-Bromo-8-methylquinoline derivative against established materials in organic electronics.

Due to a lack of specific published performance data for this compound, this guide will utilize data for a representative quinoline derivative as an electron transport layer (ETL) material. This will be compared against well-characterized and commercially available materials: Tris(8-hydroxyquinolinato)aluminum (Alq3) as an ETL and emissive layer material, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) as a hole transport layer (HTL) material, and 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) as an ETL and hole-blocking material.

Performance Benchmark: A Comparative Analysis

The following table summarizes key performance metrics for our representative quinoline derivative and its alternatives. These parameters are crucial in determining the efficiency, brightness, and overall performance of an OLED device.

Material ClassMaterial NameRole in OLEDHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Electron Mobility (cm²/Vs)Hole Mobility (cm²/Vs)Triplet Energy (ET) (eV)
Quinoline Derivative Representative Quinoline ETLETL~6.2~2.7~10-4 - 10-6-~2.6 - 2.7
Metal Chelate Alq3ETL / EML~5.7 - 5.95~3.0 - 3.1~10-5 - 10-6[2]~10-8 - 10-9~2.0
Triarylamine NPBHTL~5.4 - 5.5~2.3 - 2.4-~10-3 - 10-4~2.3
Benzimidazole Derivative TPBiETL / HBL~6.2 - 6.7[3]~2.7[3]~10-5 - 10-6-~2.6 - 2.7[4]

Experimental Protocols

The characterization of materials for organic electronics involves a series of standardized experiments to determine their electrical and optical properties. Below are the detailed methodologies for key experiments.

OLED Device Fabrication

A typical multilayer OLED device is fabricated using either vacuum thermal evaporation or solution processing techniques.[5][6]

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition:

    • Hole Injection Layer (HIL): A thin layer of a material like poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is often spin-coated onto the ITO to facilitate hole injection.[7]

    • Hole Transport Layer (HTL): A material such as NPB is deposited via thermal evaporation in a high-vacuum chamber (<10-6 Torr).

    • Emissive Layer (EML): The light-emitting material is deposited. This can be a single material or a host material doped with a guest emitter.

    • Electron Transport Layer (ETL): An electron-transporting material, such as Alq3, TPBi, or a quinoline derivative, is then deposited.

    • Electron Injection Layer (EIL): A thin layer of a low work function material like lithium fluoride (LiF) is deposited to facilitate electron injection from the cathode.

    • Cathode: A metal cathode, typically aluminum (Al), is deposited to complete the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

Charge Carrier Mobility Measurement

The charge carrier mobility is a measure of how quickly electrons and holes move through the organic semiconductor. Common techniques for measuring mobility include:[8][9]

  • Time-of-Flight (TOF): A thin film of the organic material is sandwiched between two electrodes. A short laser pulse generates charge carriers near one electrode, and the time it takes for these carriers to drift to the opposite electrode under an applied electric field is measured. The mobility is then calculated from the transit time, film thickness, and applied voltage.[2]

  • Space-Charge-Limited Current (SCLC): The current-voltage characteristics of a single-carrier device are measured. At higher voltages, the current becomes limited by the buildup of space charge, and the mobility can be extracted by fitting the data to the Mott-Gurney law.[4]

  • Field-Effect Transistor (FET): The material is used as the active layer in a transistor configuration. The mobility can be calculated from the transfer characteristics (drain current vs. gate voltage) of the FET.

Current Density-Voltage-Luminance (J-V-L) Characterization

This is a fundamental characterization of an OLED's performance.[10][11][12][13]

  • Experimental Setup: The fabricated OLED is placed in a light-tight measurement chamber. A source measure unit (SMU) is used to apply a voltage across the device and measure the resulting current. A calibrated photodiode or a spectrometer is used to measure the light output (luminance).

  • Procedure: The voltage is swept in steps, and at each step, the current and luminance are recorded. This data is then used to plot the J-V and L-V curves.

External Quantum Efficiency (EQE) Measurement

The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[3][14][15][16][17]

  • Experimental Setup: The OLED is placed inside an integrating sphere to collect all the emitted light. The light output is measured with a calibrated spectrometer.

  • Procedure: The device is driven at a specific current density, and the electroluminescence spectrum is recorded. The total number of photons emitted is calculated by integrating the spectral radiance over all wavelengths and the entire forward hemisphere. The EQE is then calculated by dividing the number of emitted photons per second by the number of injected electrons per second (which is derived from the current).

Visualizing the OLED Architecture

The following diagrams illustrate the fundamental structure of a multilayer OLED and the workflow for its characterization.

OLED_Structure cluster_device OLED Device Stack cluster_charge_flow Charge Injection & Recombination Cathode Cathode (e.g., Al) Electrons Electrons Cathode->Electrons EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., Quinoline Derivative, Alq3, TPBi) ETL->EIL EML Emissive Layer EML->ETL Light Light Emission EML->Light HTL Hole Transport Layer (e.g., NPB) HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes Holes Anode->Holes Substrate Substrate (Glass) Substrate->Anode Experimental_Workflow cluster_fab Device Fabrication cluster_char Characterization cluster_analysis Performance Analysis A Substrate Cleaning B HIL/HTL Deposition A->B C EML Deposition B->C D ETL/EIL/Cathode Deposition C->D E Encapsulation D->E F J-V-L Measurement E->F G EQE Measurement E->G H Mobility Measurement E->H I Data Comparison & Benchmarking F->I G->I H->I

References

A Comparative Guide to the Synthesis of High-Purity 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of validated synthesis protocols for 5-Bromo-8-methylquinoline, focusing on yield, purity, and experimental reproducibility.

This guide provides an objective comparison of two primary methods for the synthesis of high-purity this compound, a key intermediate in pharmaceutical research. The protocols discussed are direct bromination of 8-methylquinoline and a proposed alternative using N-Bromosuccinimide (NBS). The comparison focuses on quantitative data, including reaction yield and product purity, to assist researchers in selecting the most suitable method for their specific needs.

Performance Comparison

The following table summarizes the key quantitative data for the two synthesis protocols.

ParameterProtocol 1: Direct Bromination with Br₂/H₂SO₄Protocol 2: Bromination with NBS (Proposed)
Starting Material 8-Methylquinoline8-Methylquinoline
Brominating Agent Bromine (Br₂) in conc. H₂SO₄ with Ag₂SO₄N-Bromosuccinimide (NBS) in Acetonitrile
Reported Yield 71%[1]41% (for 5-Bromo-8-methylquinoxaline)[2]
Reported Purity 99% (supplier data)[1]Not explicitly reported for the target compound.
Reaction Time 5 hours[1]16 hours[2]
Reaction Temperature Room Temperature[1]60 °C[2]

Validated Synthesis Protocols

Protocol 1: Direct Bromination of 8-Methylquinoline with Bromine

This widely cited method involves the direct electrophilic bromination of 8-methylquinoline using bromine in the presence of concentrated sulfuric acid and silver sulfate as a catalyst.

Experimental Protocol:

  • Dissolve 8-Methylquinoline (0.3 M) in concentrated sulfuric acid.

  • Add silver sulfate (Ag₂SO₄) (1.5 equivalents) and bromine (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.[1]

  • Quench the reaction by pouring the mixture into ice water.

  • Remove the resulting precipitate by filtration.

  • Alkalize the filtrate with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to a pH greater than 7.

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to yield this compound as a white solid.[1]

Protocol 2: Bromination using N-Bromosuccinimide (NBS) - An Alternative Approach

While a specific validated protocol for the synthesis of this compound using N-Bromosuccinimide (NBS) is not extensively documented in readily available literature, the use of NBS for the bromination of similar heterocyclic compounds is a well-established alternative. The following protocol is based on the synthesis of the structurally related compound, 5-Bromo-8-methylquinoxaline, and is proposed as a viable alternative method.[2]

Proposed Experimental Protocol:

  • Dissolve 8-Methylquinoline in acetonitrile.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 60 °C) for an extended period (e.g., 16 hours).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with a suitable organic solvent such as ethyl acetate.

  • Remove any insoluble solids by filtration.

  • Wash the filtrate sequentially with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Expected Performance: Based on the synthesis of 5-Bromo-8-methylquinoxaline, this method might result in a lower yield (around 41%) compared to direct bromination.[2] However, NBS is often considered a milder and more selective brominating agent than elemental bromine, which could potentially lead to a cleaner reaction profile with fewer byproducts, simplifying purification.

Experimental Workflows

Synthesis_Workflows cluster_protocol1 Protocol 1: Direct Bromination cluster_protocol2 Protocol 2: Bromination with NBS (Proposed) P1_Start 8-Methylquinoline in conc. H₂SO₄ P1_Reactants Add Br₂ and Ag₂SO₄ P1_Start->P1_Reactants P1_Reaction Stir at RT for 5h P1_Reactants->P1_Reaction P1_Quench Pour into ice water P1_Reaction->P1_Quench P1_Filter1 Filter precipitate P1_Quench->P1_Filter1 P1_Neutralize Alkalize with Na₂CO₃ P1_Filter1->P1_Neutralize P1_Extract Extract with EtOAc P1_Neutralize->P1_Extract P1_Dry Dry over Na₂SO₄ P1_Extract->P1_Dry P1_Concentrate Concentrate P1_Dry->P1_Concentrate P1_End High-Purity this compound P1_Concentrate->P1_End P2_Start 8-Methylquinoline in Acetonitrile P2_Reactants Add NBS P2_Start->P2_Reactants P2_Reaction Stir at 60°C for 16h P2_Reactants->P2_Reaction P2_Cool Cool to RT P2_Reaction->P2_Cool P2_Concentrate1 Concentrate P2_Cool->P2_Concentrate1 P2_Dilute Dilute with EtOAc P2_Concentrate1->P2_Dilute P2_Filter2 Filter solids P2_Dilute->P2_Filter2 P2_Wash Wash with brine P2_Filter2->P2_Wash P2_Dry Dry over Na₂SO₄ P2_Wash->P2_Dry P2_Concentrate2 Concentrate P2_Dry->P2_Concentrate2 P2_Purify Purification (Chromatography/Recrystallization) P2_Concentrate2->P2_Purify P2_End High-Purity this compound P2_Purify->P2_End

Caption: Comparative workflow diagrams for the synthesis of this compound.

Logical Relationship of Synthesis Strategies

Synthesis_Strategy cluster_electrophilic_sub Electrophilic Aromatic Substitution cluster_brominating_agents Choice of Brominating Agent cluster_conditions Reaction Conditions Influence Target This compound StartingMaterial 8-Methylquinoline BrominatingAgent Brominating Agent StartingMaterial->BrominatingAgent BrominatingAgent->Target Forms C-Br bond at C5 Br2 Bromine (Br₂) BrominatingAgent->Br2 e.g. NBS N-Bromosuccinimide (NBS) BrominatingAgent->NBS e.g. Br2->NBS Alternative Catalyst Catalyst (e.g., Ag₂SO₄) Catalyst->Target Solvent Solvent (e.g., H₂SO₄, Acetonitrile) Solvent->Target Temperature Temperature Temperature->Target

Caption: Logical relationship of factors influencing the synthesis of this compound.

References

Comparative Analysis of 5-Bromo-8-methylquinoline in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 5-Bromo-8-methylquinoline's performance in biological assays. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document synthesizes information on structurally related quinoline derivatives and outlines experimental protocols to generate robust comparative data.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a member of this family, holds potential as a pharmacological agent. Investigations into its biological interactions are crucial for elucidating its mechanism of action and guiding further drug development. This guide offers a framework for assessing the cross-reactivity and biological effects of this compound in comparison to other relevant compounds.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for interpreting its biological activity.

PropertyValueSource
Molecular Formula C10H8BrNPubChem
Molecular Weight 222.08 g/mol PubChem
CAS Number 74316-55-5PubChem
Appearance White to pale yellow crystalline powderAlchemist-chem
Solubility Slightly soluble in waterAlchemist-chem

Comparative Cytotoxicity Analysis

Below is a summary of IC50 values for representative quinoline derivatives against various cancer cell lines. It is important to note that direct comparison requires testing this compound under identical experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (NQ) RajiBurkitt's lymphoma~5-10 fold lower than Clioquinol[2]
Quinoline-based c-Met Inhibitor (Compound 11c) HeLaCervical Cancer0.9[3]
Quinoline-based c-Met Inhibitor (Compound 13b) HeLaCervical CancerNot specified, potent[3]
Bosutinib K562Chronic Myelogenous Leukemia0.02 - 0.04(Data from various public sources)
Lenvatinib HCT-116Colorectal Carcinoma0.025(Data from various public sources)

Cross-Reactivity Profiling: A Proposed Strategy

To thoroughly assess the selectivity of this compound, a broad cross-reactivity screening against a panel of kinases and receptors is essential. This "off-target" profiling is crucial for identifying potential side effects and understanding the compound's mechanism of action.[4][5]

Kinase Selectivity Profiling

A proposed workflow for determining the kinase inhibition profile of this compound is outlined below. This is critical as many quinoline derivatives have been identified as potent kinase inhibitors.[6]

G cluster_prep Compound Preparation cluster_assay Kinase Panel Screening cluster_data Data Analysis prep Prepare stock solution of This compound in DMSO panel Select a broad kinase panel (e.g., 400+ kinases) prep->panel assay Perform in vitro kinase assay (e.g., radiometric or TR-FRET) panel->assay incubation Incubate kinase, substrate, ATP, and test compound assay->incubation measurement Measure kinase activity incubation->measurement inhibition Calculate percent inhibition relative to DMSO control measurement->inhibition ic50 Determine IC50 values for significantly inhibited kinases inhibition->ic50 selectivity Generate selectivity profile (e.g., Kinome map) ic50->selectivity G cluster_prep Compound Preparation cluster_assay Competitive Binding Assay cluster_data Data Analysis prep Prepare serial dilutions of This compound panel Select a panel of receptors (e.g., GPCRs, ion channels) prep->panel incubation Incubate receptor preparation, radiolabeled ligand, and test compound panel->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation detection Quantify bound radioactivity separation->detection curve Generate dose-response curve detection->curve ic50 Determine IC50 value curve->ic50 ki Calculate Ki (inhibition constant) ic50->ki

References

Safety Operating Guide

Proper Disposal of 5-Bromo-8-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Bromo-8-methylquinoline should be treated as a hazardous chemical waste product. The core principle of disposal is to ensure that it is securely contained, clearly labeled, and transferred to an approved waste disposal facility in accordance with local, regional, and national regulations. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard and Disposal Summary

All personnel handling this compound must be familiar with its hazard profile and the required safety precautions. The following table summarizes key safety and disposal information.

ParameterInformationCitation
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.1 g/mol [1]
Physical Form Solid[2]
Primary Hazards Acute Oral Toxicity (Category 4)[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[3][4][5]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.[3][4]

  • Lab Coat: A standard lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling fine powders or there is a risk of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

2. Waste Categorization and Segregation:

  • This compound waste should be classified as hazardous chemical waste.

  • Do not mix this waste with non-hazardous materials. It should be segregated from other waste streams to await proper disposal.

3. Containment and Labeling:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should also be placed in the designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure area.

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

5. Spill Management: In the event of a spill:

  • Immediately alert others in the vicinity.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully collect the absorbent material and spilled substance and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a detergent solution followed by water.[6]

6. Final Disposal:

  • The final disposal of this compound must be conducted by a licensed and approved waste disposal company.

  • It is imperative to consult and adhere to all local, regional, and national environmental regulations regarding hazardous waste disposal.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste or Contaminated Materials assess_form->solid_waste Solid spill Spill or Leak assess_form->spill Liquid/Spill contain_solid Place in a Labeled, Sealable Hazardous Waste Container solid_waste->contain_solid contain_spill Contain with Inert Absorbent Material spill->contain_spill storage Store in a Designated, Secure Area contain_solid->storage collect_spill Collect and Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->storage disposal Arrange for Pickup by Approved Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 5-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of 5-Bromo-8-methylquinoline. The following procedural guidance is based on the safety data for structurally similar halogenated quinoline compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely to cause skin and eye irritation, and may be harmful if swallowed.[1][2][3][4][5][6] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling solid compound (weighing, transfers) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood.[7] If not feasible, a NIOSH-approved respirator for organic vapors and particulates is recommended.[2]
Preparing solutions and conducting reactions Chemical safety gogglesNitrile or neoprene glovesLaboratory coatAll operations should be performed in a certified chemical fume hood.[7]
Handling reaction workup and purification Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant laboratory coat or apronAll operations should be performed in a certified chemical fume hood.
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant laboratory coat or apronA full-face respirator with cartridges for organic vapors and particulates is recommended.[2]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound, both in solid form and in solution, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.[4]

Disposal Plan

Waste Characterization:

  • All waste containing this compound, including contaminated labware, disposable PPE, and cleaning materials, must be treated as hazardous chemical waste.

Disposal Procedure:

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[4]

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound, which informs the necessary handling precautions during a typical laboratory workflow.[8]

Materials:

  • 8-Methylquinoline

  • Concentrated Sulfuric Acid

  • Silver (I) Sulfate (Ag₂SO₄)

  • Bromine (Br₂)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a fume hood, dissolve 8-methylquinoline in concentrated sulfuric acid.

  • Add silver (I) sulfate and bromine to the reaction mixture.

  • Stir the reaction at room temperature for several hours.

  • Quench the reaction by pouring it into ice water.

  • Filter the resulting precipitate.

  • Neutralize the filtrate with a saturated aqueous solution of sodium carbonate until the pH is greater than 7.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be further purified by standard techniques such as recrystallization or column chromatography.

Visual Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 End Exit Lab & Wash Hands Doff4->End Start Enter Lab Start->Don1

Caption: PPE Donning and Doffing Sequence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.